8-Iso-15-keto prostaglandin F2β
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-12(15)7-10-6-11(13-17-10)8-2-4-9(14)5-3-8/h2-5,10,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXMJTYHQHQJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478336-92-4 | |
| Record name | ISO-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478336924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISO-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QFF3Z0V9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, a heterocyclic compound of interest in medicinal chemistry. The synthesis is centered around a key 1,3-dipolar cycloaddition reaction, a powerful tool in the construction of five-membered heterocycles. This document outlines the synthetic pathway, detailed experimental protocols, and relevant biological context.
Synthetic Strategy
The synthesis of the target molecule is achieved through a two-step process. The first step involves the formation of an aldoxime intermediate, 4-hydroxybenzaldehyde oxime, from the corresponding aldehyde. The second, and key, step is a 1,3-dipolar cycloaddition reaction. In this step, the 4-hydroxybenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which then reacts with a suitable dipolarophile, methyl crotonate, to yield the desired 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime
This procedure outlines the formation of the aldoxime intermediate.
Materials:
-
4-Hydroxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (3.0 eq) to the solution.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated NH₄Cl solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-hydroxybenzaldehyde oxime.
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 |
| Hydroxylamine HCl | 69.49 | 1.5 |
| Pyridine | 79.10 | 3.0 |
Table 1: Reactant specifications for the synthesis of 4-hydroxybenzaldehyde oxime.
Step 2: Synthesis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester
This protocol details the 1,3-dipolar cycloaddition reaction. The nitrile oxide is generated in situ from the oxime and immediately trapped by the dipolarophile.
Materials:
-
4-Hydroxybenzaldehyde oxime
-
Methyl crotonate
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl) solution
-
Triethylamine (Et₃N) or other suitable base
-
Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-hydroxybenzaldehyde oxime (1.0 eq) in DMF in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution and stir at room temperature.
-
After a short period, add methyl crotonate (1.2 eq) followed by the dropwise addition of triethylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester.
| Reactant/Product | Molar Mass ( g/mol ) | Typical Yield | Physical State |
| 4-Hydroxybenzaldehyde oxime | 137.14 | - | Solid |
| Methyl crotonate | 100.12 | - | Liquid |
| Target Molecule | 235.24 | 60-80% | Solid |
Table 2: Key components and expected outcome of the cycloaddition step.
Characterization Data
The structural confirmation of the final product is typically achieved through spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-hydroxyphenyl group, the protons of the isoxazoline ring, the methylene protons of the acetic acid side chain, and the methyl ester protons. |
| ¹³C NMR | Resonances for the carbons of the aromatic ring, the isoxazoline ring, the carbonyl carbon of the ester, and the methyl group of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₃NO₄ (235.24 g/mol )[1]. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) group, the C=N bond of the isoxazoline ring, and the C=O of the ester group. |
Table 3: Spectroscopic data for product characterization.
Biological Context and Signaling Pathway
The target molecule, also known as ISO-1, has been investigated for its biological activity, particularly in the context of cancer research. Studies have shown that it can inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma through the TGF-β/Smad4 signaling pathway[2].
The TGF-β/Smad4 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer progression. A simplified diagram of this pathway is presented below.
Caption: The canonical TGF-β/Smad4 signaling pathway.
This guide provides a foundational understanding for the synthesis and potential application of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific laboratory conditions.
References
- 1. 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazole-acetic acid methyl ester | C12H13NO4 | CID 5288525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Isoxazoleacetic Acid Methyl Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of isoxazoleacetic acid methyl ester derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antibacterial properties.[1] A thorough understanding of their physicochemical characteristics is paramount for optimizing their synthesis, formulation, and biological efficacy.
Core Physicochemical Properties
The physicochemical properties of isoxazoleacetic acid methyl ester derivatives are crucial determinants of their behavior in biological systems. Key parameters such as lipophilicity (logP), solubility, melting point, and pKa influence their absorption, distribution, metabolism, and excretion (ADME) profile.
Data Summary
| Compound/Derivative Class | Melting Point (°C) | Boiling Point (°C) | Solubility | logP (Calculated) | pKa (of parent acid) |
| Isoxazole | - | 95 | Soluble in water | 0.4 | -3.0 (of conjugate acid)[2] |
| Methyl Isoxazole-4-carboxylate | N/A | N/A | N/A | N/A | N/A |
| 3-Methylisoxazole-4-carboxylic acid | 185-187 | 303.6 at 760 mmHg | N/A | N/A | N/A |
| Isoxazole-3-carboxylic acid | N/A | N/A | N/A | N/A | N/A |
| (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester | N/A | N/A | N/A | N/A | N/A |
| 5-Amino-3-methyl-isoxazole-4-carboxylic acid ethyl ester | N/A | N/A | N/A | N/A | N/A |
Note: "N/A" indicates that specific data for this property was not found in the reviewed literature for the exact compound but is presented to show the type of data that is critical for characterization.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Melting Point Determination
Objective: To determine the temperature range over which the solid isoxazoleacetic acid methyl ester derivative transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline isoxazoleacetic acid methyl ester derivative is finely ground using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[3]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating ramp (10-20 °C/min) is used to determine an approximate melting range.
-
For a more precise measurement, a new sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased slowly (1-2 °C/min).[3]
-
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.
Solubility Determination
Objective: To determine the solubility of the isoxazoleacetic acid methyl ester derivative in various solvents, particularly water.
Apparatus:
-
Vials or test tubes
-
Analytical balance
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure (Shake-Flask Method):
-
Solution Preparation: An excess amount of the solid isoxazoleacetic acid methyl ester derivative is added to a known volume of the solvent (e.g., water) in a vial.
-
Equilibration: The vial is sealed and agitated (e.g., using a vortex mixer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
LogP Determination (Calculated)
Objective: To estimate the lipophilicity of the isoxazoleacetic acid methyl ester derivative.
LogP, the partition coefficient between n-octanol and water, is a key indicator of a compound's lipophilicity. While experimental determination is possible, computational methods are widely used for prediction.
Procedure (Using Online Tools):
-
Structure Input: The chemical structure of the specific isoxazoleacetic acid methyl ester derivative is drawn or inputted as a SMILES string into a computational tool (e.g., ChemDraw, SwissADME).
-
Calculation: The software calculates the logP value based on fragmental or atom-based contribution methods.[4]
-
Data Recording: The calculated logP (cLogP) value is recorded. It's important to note the specific algorithm used as different methods can yield slightly different results.
Signaling Pathway and Experimental Workflow Visualization
TGF-β/Smad4 Signaling Pathway
Certain isoxazole derivatives have been shown to interact with key cellular signaling pathways. For instance, (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester has been reported to inhibit the epithelial-to-mesenchymal transition through the TGF-β/Smad4 axis in nasopharyngeal carcinoma. The canonical TGF-β/Smad4 signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis.[5][6]
Caption: Canonical TGF-β/Smad4 signaling pathway.
General Workflow for Synthesis and Characterization
The synthesis of isoxazoleacetic acid methyl ester derivatives often involves a multi-step process, followed by purification and thorough characterization to confirm the structure and purity of the final compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This guide has provided an overview of the key physicochemical properties of isoxazoleacetic acid methyl ester derivatives, along with detailed experimental protocols for their determination. The presented data and workflows offer a valuable resource for researchers in the field of drug discovery and development. Further systematic studies to generate comprehensive quantitative structure-property relationship (QSPR) models for this class of compounds would be highly beneficial for the rational design of new therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
- 1. the-role-of-tgf-smad4-signaling-in-cancer - Ask this paper | Bohrium [bohrium.com]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 5. The role of TGF-β/SMAD4 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of TGF-β/SMAD4 signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ISO-1: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ISO-1, with the chemical name (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, is a small molecule that has garnered significant interest in the scientific community for its multifaceted biological activities. Initially identified as an inhibitor of the macrophage migration inhibitory factor (MIF), subsequent research has unveiled a more complex pharmacological profile, including its role as an agonist for the α7 nicotinic acetylcholine receptor (α7-nAChR). This dual mechanism of action positions ISO-1 as a valuable tool for investigating various physiological and pathological processes, and as a potential therapeutic agent in inflammatory diseases and conditions requiring angiogenesis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of ISO-1, with a focus on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these functions.
Core Mechanisms of Action
Inhibition of Macrophage Migration Inhibitory Factor (MIF)
ISO-1 is a well-characterized inhibitor of the D-dopachrome tautomerase activity of MIF.[1] This enzymatic activity is intrinsic to MIF's pro-inflammatory functions. By binding to the tautomerase active site, ISO-1 allosterically inhibits MIF's biological activities.[2]
Signaling Pathway:
The inhibition of MIF by ISO-1 leads to the attenuation of downstream pro-inflammatory signaling cascades. A key pathway affected is the nuclear factor-kappa B (NF-κB) pathway. MIF is known to promote the activation of NF-κB, a critical transcription factor for pro-inflammatory cytokines. By inhibiting MIF, ISO-1 prevents the phosphorylation and subsequent activation of the p65 subunit of NF-κB.[1] This, in turn, leads to a reduction in the transcription and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), from macrophages stimulated with lipopolysaccharide (LPS).[1]
Agonism of the α7 Nicotinic Acetylcholine Receptor (α7-nAChR)
More recently, ISO-1 has been identified as an agonist of the α7-nAChR. This interaction is particularly relevant in endothelial cells, where it promotes angiogenesis.
Signaling Pathway:
Activation of α7-nAChR by ISO-1 on human umbilical vein endothelial cells (HUVECs) leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This calcium influx is a critical second messenger that initiates downstream signaling cascades involved in cell migration and tube formation, two key events in angiogenesis. The pro-angiogenic effects of ISO-1 can be blocked by the selective α7-nAChR antagonist, α-bungarotoxin, confirming the receptor-mediated mechanism.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on ISO-1.
Table 1: MIF Inhibitory Activity of ISO-1
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (D-dopachrome tautomerase activity) | ~7 µM | Recombinant MIF | [1] |
| Inhibition of TNF-α release | Significant at 1-100 µM | LPS-treated RAW 267.4 macrophages | [1] |
| Inhibition of PANC-1 cell proliferation | Dose-dependent (200-3200 µM) | PANC-1 human pancreatic cancer cells |
Table 2: α7-nAChR Agonist Activity of ISO-1
| Parameter | Effective Concentration | Cell Line | Effect | Reference |
| Endothelial Cell Migration | 10⁻⁶ M and 10⁻⁴ M | HUVECs | Induction of migration | |
| Tube Formation | 10⁻¹⁰ M to 10⁻⁴ M | HUVECs | Increased tubular length and branching | |
| Effect on Cell Viability | 1x10⁻⁹ to 10⁻³·⁵ M | HUVECs | No effect |
Experimental Protocols
MIF D-dopachrome Tautomerase Inhibition Assay
This assay spectrophotometrically measures the ability of ISO-1 to inhibit the tautomerase activity of MIF using L-dopachrome methyl ester as a substrate.
Materials:
-
Recombinant human or murine MIF
-
L-DOPA methyl ester
-
Sodium periodate
-
Bis-Tris buffer (50 mM, pH 6.2)
-
EDTA (1 mM)
-
ISO-1
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the L-dopachrome methyl ester substrate immediately before use by mixing L-DOPA methyl ester and sodium periodate in the reaction buffer.
-
In a 96-well plate, add recombinant MIF to the reaction buffer.
-
Add serial dilutions of ISO-1 (or vehicle control) to the wells containing MIF and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the freshly prepared L-dopachrome methyl ester substrate to all wells.
-
Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of decrease in absorbance corresponds to the rate of tautomerization.
-
Calculate the percentage of inhibition for each ISO-1 concentration relative to the vehicle control and determine the IC₅₀ value.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the effect of ISO-1 on the migration of endothelial cells in a two-dimensional culture.
References
A Technical Guide to Novel 3-aryl-4,5-dihydroisoxazole Compounds: Synthesis, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 3-aryl-4,5-dihydroisoxazole compounds. These heterocyclic compounds have garnered significant interest in medicinal chemistry due to their potent anti-inflammatory and anticancer properties. This document details the experimental protocols for their synthesis and biological characterization, presents quantitative data on their activity, and visualizes their interaction with key signaling pathways.
I. Synthesis of 3-aryl-4,5-dihydroisoxazole Compounds
The primary method for synthesizing 3-aryl-4,5-dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. This reaction is highly efficient and allows for the creation of a diverse range of derivatives.
Experimental Protocol: 1,3-Dipolar Cycloaddition
This protocol outlines the in-situ generation of a nitrile oxide from an aldoxime, followed by its cycloaddition to an alkene.
Materials:
-
Substituted aromatic aldehyde
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Styrene or other suitable alkene
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system)
-
Oxidizing agent (e.g., N-Chlorosuccinimide (NCS), Chloramine-T)
Procedure:
-
Oxime Formation:
-
Dissolve the substituted aromatic aldehyde in a suitable solvent.
-
Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., NaOH) to the solution.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).
-
Extract the resulting aldoxime and purify by recrystallization or column chromatography.
-
-
Nitrile Oxide Generation and Cycloaddition:
-
Dissolve the purified aldoxime in a suitable solvent (e.g., DCM).
-
Add the alkene (e.g., styrene) to the solution.
-
Slowly add an oxidizing agent (e.g., NCS) to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until the aldoxime is consumed (monitored by TLC).
-
Quench the reaction, extract the product, and purify by column chromatography to yield the 3-aryl-4,5-dihydroisoxazole.
-
II. Biological Activity and Quantitative Data
3-aryl-4,5-dihydroisoxazole derivatives have demonstrated significant potential as both anti-inflammatory and anticancer agents. Their biological activity is often attributed to the nature and position of substituents on the aryl rings.
Anticancer Activity
These compounds have been shown to be cytotoxic to a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from various studies.
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Chlorophenyl | 4-Methoxyphenyl | PC-3 | 1.5 | [1] |
| 2 | 4-Trifluoromethylphenyl | 4-Methoxyphenyl | PC-3 | 1.8 | [1] |
| 3 | Phenyl | Indole | Jurkat | >4.48 (Selectivity Index) | |
| 4 | Phenyl | Indole | HL-60 | >3.06 (Selectivity Index) | |
| 5 | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | EAC (in vivo) | - | [2] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often mediated by their ability to inhibit the production of pro-inflammatory cytokines and enzymes.
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Assay | Target | IC50 (µM) | Reference |
| DIC | 3-Chlorophenyl | 4-Pyridyl | LPS-stimulated Macrophages | TNF-α release | Dose-dependent decrease | [3] |
| DIC | 3-Chlorophenyl | 4-Pyridyl | LPS-stimulated Macrophages | IL-6 release | Dose-dependent decrease | [3] |
| 2b | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | Enzyme Inhibition | COX-2 | Significant Inhibition | [2] |
| 2b | 3,4,5-Trimethoxyphenyl | 3-Methylthiophen-2-yl | Enzyme Inhibition | LOX | Significant Inhibition | [2] |
III. Experimental Protocols for Biological Evaluation
Protocol: Measurement of TNF-α and IL-6 in LPS-Stimulated Macrophages
This protocol describes the procedure for quantifying the inhibitory effect of 3-aryl-4,5-dihydroisoxazole compounds on the secretion of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
3-aryl-4,5-dihydroisoxazole test compounds
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.
Protocol: Western Blot Analysis of NF-κB and MAPK Signaling
This protocol details the steps to assess the effect of 3-aryl-4,5-dihydroisoxazole compounds on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation of key proteins.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
LPS
-
3-aryl-4,5-dihydroisoxazole test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kits
-
Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with the test compounds and/or LPS as described in the previous protocol.
-
Protein Extraction:
-
For total protein, lyse the cells directly in lysis buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit following the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. For NF-κB, compare the levels of p65 in the nuclear and cytoplasmic fractions.
IV. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by 3-aryl-4,5-dihydroisoxazole compounds and the general experimental workflows.
References
An In-depth Technical Guide to (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester (ISO-1): A Macrophage Migration Inhibitory Factor (MIF) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, widely known in scientific literature as ISO-1, is a potent and well-characterized small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF). MIF is a pleiotropic cytokine implicated in a wide array of inflammatory and autoimmune diseases, as well as cancer. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of ISO-1. It includes a summary of its inhibitory activity, a detailed exploration of the signaling pathways it modulates, and a compilation of key experimental protocols for its study.
Introduction
Macrophage Migration Inhibitory Factor (MIF) is a key regulator of the inflammatory response and plays a critical role in the pathogenesis of numerous diseases, including sepsis, rheumatoid arthritis, asthma, and various cancers.[1] ISO-1 has emerged as a valuable tool for studying the biological functions of MIF and as a proof-of-concept therapeutic agent.[1] This document serves as a technical resource for researchers and drug development professionals interested in the function and application of ISO-1.
Mechanism of Action
ISO-1 exerts its inhibitory effects by directly binding to the tautomerase active site of MIF.[2][3] This binding event competitively inhibits the enzymatic activity of MIF, which is crucial for its pro-inflammatory functions. The inhibition of MIF's tautomerase activity by ISO-1 has been shown to disrupt downstream signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.
Inhibition of the MIF-CD74 Signaling Pathway
MIF mediates its effects primarily through its cell surface receptor, CD74.[4][5][6][7][8] The binding of MIF to CD74 initiates a signaling cascade that involves the recruitment of co-receptors, such as CD44, and the activation of downstream kinases. ISO-1, by inhibiting MIF, prevents the activation of this pathway.
The downstream consequences of inhibiting the MIF-CD74 interaction include the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[4][7] This ultimately leads to the reduced activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[9][10][11][12]
Quantitative Data
The inhibitory potency of ISO-1 has been quantified in various assays. The following tables summarize the reported IC50 values for its effect on MIF tautomerase activity and other biological readouts.
| Assay | Target | IC50 Value | Reference |
| D-dopachrome Tautomerase Assay | Recombinant Human MIF | ~7 µM | Medchemexpress |
| In vitro MIF-CD74 Binding Assay | Recombinant Human MIF and CD74 | < 5 µM | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ISO-1 and a general workflow for its experimental evaluation.
References
- 1. MIF as a disease target: ISO-1 as a proof-of-concept therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Blockade of MIF–CD74 Signalling on Macrophages and Dendritic Cells Restores the Antitumour Immune Response Against Metastatic Melanoma [frontiersin.org]
- 8. role-of-mif-cytokine-cd74-receptor-pathway-in-protecting-against-injury-and-promoting-repair - Ask this paper | Bohrium [bohrium.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Isoxazole Derivatives: A Technical Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the burgeoning field of isoxazole derivatives as potential anticancer agents, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Quantitative Data: In Vitro Cytotoxicity of Isoxazole Derivatives
The anticancer potential of isoxazole derivatives has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic efficacy of these compounds. The following tables summarize the IC50 values for several representative isoxazole derivatives, showcasing their potency and, in some cases, their selectivity.
Table 1: Cytotoxicity of Isoxazole-Amide Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2a | MCF-7 | 39.80 | [3] |
| 2d | HeLa | 15.48 | [3] |
| 2d | Hep3B | ~23 | [3] |
| 2e | Hep3B | ~23 | [3] |
MCF-7: Breast adenocarcinoma; HeLa: Cervical adenocarcinoma; Hep3B: Hepatocellular carcinoma.
Table 2: Cytotoxicity of Phenylhydrazono-malononitrile and Phenylazo-pentanedione Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1a | PC3 | 12.5 | [4] |
| 1b | PC3 | 25 | [4] |
| 1c | PC3 | 50 | [4] |
PC3: Prostate adenocarcinoma.
Table 3: Cytotoxicity of 3,5-Diarylisoxazole and Related Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 4b | HepG2 | 6.38 | [5] |
| 4b | MCF-7 | 8.21 | [5] |
| 4b | HCT-116 | 9.96 | [5] |
| 25a | HepG2 | 7.12 | [5] |
| 25a | MCF-7 | 9.84 | [5] |
| 25a | HCT-116 | 8.53 | [5] |
HepG2: Hepatocellular carcinoma; HCT-116: Colorectal carcinoma.
Mechanisms of Anticancer Action
Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[2][6] This multi-targeted approach is a promising strategy for overcoming drug resistance. The principal mechanisms of action are detailed below.
Induction of Apoptosis
A primary mechanism by which isoxazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[6] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases. For instance, some derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[5] The activation of caspase-3 and caspase-9 is another common downstream event leading to the execution of the apoptotic program.[5]
Cell Cycle Arrest
In addition to inducing apoptosis, many isoxazole derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[3][7] This prevents cancer cells from dividing and propagating. The G2/M phase is a common target for cell cycle arrest by these compounds.[3] For example, compounds 2d and 2e have been shown to induce a delay in the G2/M phase of the cell cycle in Hep3B cells.[3]
Inhibition of Key Signaling Pathways
Isoxazole derivatives have been found to interfere with several critical signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Some isoxazole derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[2]
Caption: PI3K/Akt signaling pathway and a potential point of inhibition by isoxazole derivatives.
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers, making it an attractive therapeutic target. Certain isoxazole derivatives have been designed as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[5]
Other Mechanisms of Action
Isoxazole derivatives have also been reported to exert their anticancer effects through a variety of other mechanisms, including:
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, which is essential for cell division, by inhibiting tubulin polymerization.[6]
-
Topoisomerase Inhibition: Interference with the function of topoisomerase enzymes, which are critical for DNA replication and repair.[6]
-
Aromatase Inhibition: Blockade of the aromatase enzyme, which is involved in estrogen biosynthesis, a key pathway in hormone-dependent cancers like breast cancer.[6]
Caption: Logical relationship of the diverse anticancer mechanisms of isoxazole derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer potential of isoxazole derivatives.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Isoxazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with isoxazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Caption: A streamlined workflow for the detection and quantification of apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cells treated with isoxazole derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, making it an essential tool for studying the effects of isoxazole derivatives on signaling pathways.
Materials:
-
Cancer cells treated with isoxazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
Isoxazole derivatives represent a promising class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, offer the potential for effective and durable therapeutic responses. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these versatile molecules in the quest for more effective cancer therapies. Further research focusing on in vivo efficacy, pharmacokinetic properties, and the identification of predictive biomarkers will be crucial for translating the preclinical promise of isoxazole derivatives into clinical reality.
References
- 1. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. espublisher.com [espublisher.com]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Structural Characterization of Isoxazoline-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques employed in the structural characterization of isoxazoline-based compounds. Isoxazolines, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, are a critical scaffold in medicinal chemistry and agrochemistry, renowned for their diverse biological activities.[1] Accurate structural elucidation is paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for the development of novel, effective, and safe therapeutic agents and crop protection agents.
Spectroscopic and Spectrometric Techniques
The primary methods for elucidating the structure of isoxazoline derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques provide complementary information regarding the connectivity, molecular weight, elemental composition, and three-dimensional arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize isoxazoline derivatives.
¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of the protons on the isoxazoline ring are diagnostic. For instance, in 4,5-dihydroisoxazoles, the protons at the C4 and C5 positions typically appear as multiplets, and their coupling patterns provide information about their relative stereochemistry.
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the isoxazoline ring are also characteristic. The carbon atom of the C=N bond (C3) typically resonates downfield.
Table 1: Representative ¹H and ¹³C NMR Data for Isoxazoline Derivatives
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-4 (isoxazoline ring) | 4.6 - 4.7 (triplet) | 36.6 (CH₂) |
| H-5 (isoxazoline ring) | 4.9 (multiplet) | 78.5 (CH) |
| H-7/7' (adjacent to C4) | 3.3 - 3.9 (doublet) | - |
| C3 (C=N) | - | 156.3 |
| C4 (CH₂) | - | 36.6 |
| C5 (CH) | - | 78.5 |
Data is illustrative and can vary based on substitution patterns and the solvent used. The provided data for C4 and C5 are for a substituted isoxazoline and may not represent the unsubstituted ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of isoxazoline compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[2] Fragmentation patterns observed in the mass spectrum can also provide structural information.
Table 2: Mass Spectrometry Data for Selected Isoxazoline Insecticides
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Fluralaner | C₂₂H₁₇Cl₂F₆N₃O₃ | 556.06 | 400.0, 457.0 |
| Sarolaner | C₂₃H₁₉Cl₂F₅N₄OS | 581.03 | 457.0, 415.9 |
| Lotilaner | C₂₂H₁₅Cl₅N₂O₃S | 595.98 | 439.75, 166.03 |
| Afoxolaner | C₂₆H₁₇F₉N₂O₃ | 625.73 | 469.89, 195.97 |
Data obtained from UHPLC-MS/MS analysis.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the crystalline state. This technique yields accurate bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and stereochemistry.
Table 3: Selected Crystallographic Data for 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 10.5071 (7) |
| b (Å) | 8.4023 (5) |
| c (Å) | 32.6662 (19) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2883.9 (3) |
| Z | 8 |
Data for C₁₇H₁₇NO₃.[3]
Experimental Protocols
NMR Spectroscopy: General Procedure for ¹H and ¹³C NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified isoxazoline compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.
-
Mass Spectrometry: UHPLC-MS/MS Protocol for Isoxazoline Analysis
This protocol is adapted for the analysis of isoxazoline insecticides in a biological matrix (plasma) and can be modified for the analysis of pure compounds.
-
Sample Preparation (for pure compounds):
-
Prepare a stock solution of the isoxazoline derivative in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain working solutions at the desired concentration for analysis (e.g., 1 µg/mL).
-
-
Chromatographic Conditions (UHPLC):
-
Column: A C18 reversed-phase column (e.g., 1.8 µm, 2.1 × 100 mm) is commonly used.
-
Mobile Phase: A gradient elution using two solvents is typical. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound of interest.
-
Flow Rate: A flow rate of around 0.2-0.4 mL/min is common for UHPLC systems.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (Tandem MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for isoxazolines.
-
Scan Mode: For structural confirmation and quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and monitoring specific fragment ions.
-
Optimization: The collision energy for fragmentation should be optimized for each compound to maximize the signal of the desired fragment ions.
-
Single-Crystal X-ray Diffraction: General Procedure
-
Crystal Growth:
-
Grow single crystals of the isoxazoline compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (well-defined faces, no cracks or defects). Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
-
Crystal Mounting:
-
Carefully select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancies. The refinement is monitored by the R-factor, which should converge to a low value for a good structural model.
-
The final refined structure provides a detailed three-dimensional model of the isoxazoline molecule.
-
Visualizations
Workflow for Structural Elucidation of a Novel Isoxazoline
Caption: A typical workflow for the structural elucidation of a novel isoxazoline compound.
Signaling Pathway: Mechanism of Action of Isoxazoline Insecticides
Caption: Signaling pathway illustrating the insecticidal action of isoxazolines.[4][5]
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: Synthesis and Photochemical Properties [mdpi.com]
- 3. 3,5-Bis(4-methoxyphenyl)-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 5. Afoxolaner: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
Initial Screening of Isoxazole Compound Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential methodologies and data interpretation strategies for the initial screening of isoxazole compound libraries. Isoxazoles are a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document offers detailed experimental protocols, data presentation formats, and visualizations of key biological pathways to facilitate the efficient and effective screening of these versatile compounds.
Data Presentation: Quantitative Analysis of Isoxazole Compound Activity
The initial screening of an isoxazole library generates a substantial amount of quantitative data. Clear and structured presentation of this data is crucial for identifying promising lead compounds. The following tables provide templates for summarizing typical screening results.
Table 1: Anticancer Activity of Isoxazole Derivatives
This table summarizes the cytotoxic effects of a hypothetical isoxazole library against various cancer cell lines, with IC50 values indicating the concentration at which 50% of cell growth is inhibited.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| ISO-001 | MCF-7 (Breast) | 15.48 | 0.85 |
| ISO-002 | HeLa (Cervical) | 23.98 | 0.76 |
| ISO-003 | Hep3B (Liver) | 23.44 | 0.92 |
| ISO-004 | A549 (Lung) | > 100 | 1.23 |
| ISO-005 | PC-3 (Prostate) | 8.72 | 1.54 |
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
This table presents the inhibitory activity of isoxazole compounds against cyclooxygenase (COX) enzymes, key targets in inflammation.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound (e.g., Celecoxib) IC50 (µM) |
| ISO-101 | 5.2 | 0.45 | 11.6 | COX-1: 7.6, COX-2: 0.04 |
| ISO-102 | 8.9 | 1.2 | 7.4 | |
| ISO-103 | 2.1 | 0.08 | 26.3 | |
| ISO-104 | > 50 | 25.6 | - | |
| ISO-105 | 12.5 | 0.9 | 13.9 |
Table 3: Antibacterial Activity of Isoxazole Derivatives
This table displays the minimum inhibitory concentration (MIC) values, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
| Compound ID | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference Compound (e.g., Cloxacillin) MIC (µg/mL) |
| ISO-201 | 117 | 100 | E. coli: 120, S. aureus: 100 |
| ISO-202 | 110 | 95 | |
| ISO-203 | 95 | 115 | |
| ISO-204 | > 250 | > 250 | |
| ISO-205 | 125 | 110 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. The following sections provide step-by-step methodologies for key assays.
High-Throughput Screening (HTS) Workflow
The general workflow for a high-throughput screening campaign of an isoxazole compound library is outlined below. This workflow can be adapted for various specific assays.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
-
Isoxazole compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS), sterile-filtered.
-
Cell culture medium.
-
96-well cell culture plates.
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[3]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of the isoxazole compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
High-Throughput Kinase Assay
This protocol provides a general framework for a high-throughput kinase assay, which can be adapted for specific kinases of interest.
Materials:
-
Purified kinase.
-
Kinase substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer.
-
Isoxazole compounds dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Luminometer.
Procedure:
-
Compound Dispensing: Dispense nanoliter volumes of the isoxazole compounds into the 384-well plates. Include a vehicle control (DMSO) and a positive control (a known kinase inhibitor).
-
Kinase Addition: Add the purified kinase in the appropriate reaction buffer to each well.
-
Pre-incubation: Incubate the plates for a short period (e.g., 15-30 minutes) at room temperature to allow the compounds to interact with the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to initiate the kinase reaction.
-
Kinase Reaction: Incubate the plates for a predetermined time (e.g., 60 minutes) at room temperature or 30°C.
-
Detection: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound and determine the IC50 values for the active compounds.
Signaling Pathways Targeted by Isoxazole Compounds
Isoxazole derivatives have been shown to modulate the activity of several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for elucidating the mechanism of action of active compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cell survival. Some isoxazole compounds have been shown to inhibit this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Certain isoxazole derivatives have been identified as inhibitors of key kinases in this pathway, such as p38 MAPK.[4]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it an attractive target for drug development.[5][6][7]
References
- 1. Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Art Boulevard [artboulevard.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding molecules with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the pharmacological profile of isoxazole-containing molecules, detailing their quantitative bioactivity, the experimental protocols used for their evaluation, and the intricate signaling pathways they modulate.
The five-membered aromatic heterocycle isoxazole, characterized by the presence of adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties to molecules, enhancing their pharmacokinetic and pharmacodynamic profiles.[1] This has led to the development of numerous isoxazole-containing compounds with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral therapies.[2][3]
Anticancer Activity: Targeting Key Oncogenic Pathways
Isoxazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of critical enzymes, induction of apoptosis, and disruption of cellular division.[4][5][6]
A prominent mechanism is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For instance, certain isoxazole derivatives act as potent inhibitors of tyrosine kinases like c-Met, which is implicated in tumor growth and metastasis.[4] Another key target is the sirtuin family of deacetylases, with some isoxazole analogs exhibiting selective inhibition of SIRT2, leading to cytotoxic effects in cancer cell lines.[4]
Furthermore, isoxazole-containing compounds have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This is often achieved through the activation of the p53 tumor suppressor pathway and the modulation of the NF-κB signaling cascade, which plays a complex role in cancer cell survival and inflammation.
The antiproliferative activity of various isoxazole derivatives against different cancer cell lines is summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-benzothiazole conjugate | MCF-7 (Breast) | 26-43 | [6] |
| Isoxazole-benzothiazole conjugate | A549 (Lung) | 11-24 | [6] |
| Isoxazole-benzothiazole conjugate | Colo-205 (Colon) | 11-21 | [6] |
| SIRT-2 selective inhibitor | Lymphoma and epithelial cancer cells | 3-7 | [6] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | [6] |
| Isoxazole-piperazine derivative | Huh7, Mahlavu (Liver), MCF-7 (Breast) | 0.3-3.7 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoxazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, and isoxazole derivatives have emerged as potent anti-inflammatory agents. Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[6] Valdecoxib, an FDA-approved COX-2 inhibitor, features an isoxazole core, highlighting the importance of this scaffold in developing anti-inflammatory drugs.[2]
Beyond COX inhibition, some isoxazole compounds have been identified as inhibitors of 5-lipoxygenase-activating protein (FLAP), thereby blocking the biosynthesis of leukotrienes, another class of potent inflammatory mediators.[6]
The anti-inflammatory potency of selected isoxazole derivatives is presented below.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 4,5-diaryloisoxazol-3-carboxylic acid | FLAP | 0.24 | [6] |
| Isoxazole derivative | COX-2 | 0.95 | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in sterile saline)
-
Isoxazole derivative suspension/solution
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups for different doses of the isoxazole derivative). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the isoxazole derivative or vehicle orally or intraperitoneally to the respective groups. The standard drug is administered to the positive control group.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial and Antiviral Activity
The isoxazole ring is a key pharmacophore in several clinically used antimicrobial agents, including the antibiotics cloxacillin and dicloxacillin, and the antibacterial sulfamethoxazole.[7] These compounds typically function by inhibiting essential bacterial enzymes or metabolic pathways. The antibacterial efficacy of isoxazole derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
In the realm of antiviral research, isoxazole-containing molecules have shown promise against a range of viruses. For example, certain derivatives have demonstrated activity against the Zika virus (ZIKV) by inhibiting viral proteases essential for replication.[2]
Quantitative data for the antimicrobial and antiviral activity of isoxazole derivatives are summarized below.
| Compound/Derivative | Organism/Virus | MIC (µg/mL) | EC50 (µM) | Reference |
| Synthesized isoxazole derivatives | Staphylococcus aureus, Escherichia coli | 40-70 | - | [5] |
| Isoxazole-amide derivative | Tobacco Mosaic Virus (TMV) | - | Varies | [3] |
| Isoxazole-based small molecule | Zika Virus (ZIKV) | - | Varies | [2] |
Signaling Pathways Modulated by Isoxazole Derivatives
The diverse pharmacological effects of isoxazole-containing molecules stem from their ability to interact with and modulate key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some isoxazole derivatives have been shown to inhibit the NF-κB pathway, contributing to their anticancer and anti-inflammatory effects.
Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is a central node in cellular processes such as cell growth, proliferation, and survival. Hyperactivation of this pathway is common in cancer. Certain isoxazole-piperazine derivatives have been shown to inhibit this pathway by preventing the phosphorylation of Akt, leading to cell cycle arrest and apoptosis.[1]
Caption: Inhibition of the Akt signaling pathway by isoxazole derivatives.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICI Journals Master List [journals.indexcopernicus.com]
Methodological & Application
Application Notes and Protocols for the Analysis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, a compound of interest in pharmaceutical and chemical research. The following sections outline methods for the quantification and structural elucidation of this molecule using various analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV/MS)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. Coupling HPLC with UV-Vis or Mass Spectrometry (MS) detectors provides high sensitivity and selectivity.
Quantitative Data Summary
| Parameter | Value |
| HPLC Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Expected Retention Time | 5-10 minutes (gradient dependent) |
| MS (ESI+) m/z | [M+H]⁺: 236.0917 |
Experimental Protocol: HPLC-UV/MS Analysis
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in methanol or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV/MS System Parameters:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detector: 254 nm.
-
MS Detector (ESI+):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 100-500
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Confirm the identity of the compound by its retention time and the mass-to-charge ratio of the molecular ion.
-
Experimental Workflow: HPLC-UV/MS
Caption: HPLC-UV/MS workflow for the analysis of the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target molecule, derivatization is often necessary to increase volatility and thermal stability.
Quantitative Data Summary
| Parameter | Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Expected m/z of TMS derivative | [M]⁺: 307 |
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Standard and Sample Preparation:
-
Accurately weigh 1 mg of the standard or sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 1 hour.
-
Cool to room temperature before injection.
-
-
GC-MS System Parameters:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the derivatized compound by its retention time and mass spectrum.
-
For quantification, use a suitable internal standard and create a calibration curve.
-
Experimental Workflow: GC-MS with Derivatization
Caption: GC-MS workflow including the necessary derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.
Quantitative Data Summary (Illustrative Chemical Shifts)
| Nucleus | Solvent | Expected Chemical Shift (ppm) |
| ¹H NMR | DMSO-d₆ | ~9.5 (s, 1H, -OH), 7.5 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.8 (m, 1H, isoxazole-H), 3.6 (s, 3H, -OCH₃), 3.2 (m, 2H, isoxazole-CH₂), 2.8 (m, 2H, -CH₂-COO) |
| ¹³C NMR | DMSO-d₆ | ~172 (C=O), 158 (Ar-C-OH), 156 (C=N), 128 (Ar-CH), 122 (Ar-C), 115 (Ar-CH), 78 (isoxazole-CH), 52 (-OCH₃), 40 (isoxazole-CH₂), 38 (-CH₂-COO) |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer for the chosen solvent.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
Optionally, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding nuclei in the molecule.
-
Logical Relationship: NMR Structural Elucidation
Caption: Logical flow of structural elucidation using NMR spectroscopy.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, particularly for determining concentration in solution.
Quantitative Data Summary
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| λmax | Approximately 260-280 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
Experimental Protocol: UV-Vis Spectroscopy
-
Standard Preparation:
-
Prepare a stock solution of known concentration (e.g., 100 µg/mL) in methanol.
-
Create a series of dilutions to generate standards with concentrations typically in the range of 1-20 µg/mL.
-
-
UV-Vis Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the spectrophotometer with the solvent (methanol).
-
Measure the absorbance of each standard at the λmax.
-
Measure the absorbance of the unknown sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the unknown sample using its absorbance and the calibration curve (Beer-Lambert Law).
-
Signaling Pathway: Not Applicable
For this analytical topic, a signaling pathway diagram is not relevant. The provided diagrams illustrate the experimental workflows and logical relationships inherent in the analytical methods themselves.
Application Notes and Protocols for High-Throughput Screening of Isoxazole Libraries in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of isoxazole libraries, a critical step in the identification of novel therapeutic agents. Isoxazoles are a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. This document outlines the methodologies for screening these libraries against common drug targets and provides a framework for data analysis and hit validation.
Application Note 1: High-Throughput Screening of an Isoxazole Library for Anti-Cancer Activity
This application note describes a cell-based HTS campaign to identify isoxazole compounds with cytotoxic effects against human cancer cell lines.
Representative Data from Anti-Cancer Screening
The following table summarizes the results of a hypothetical HTS campaign of a 10,000-compound isoxazole library against three cancer cell lines.
| Compound ID | Scaffold | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Notes |
| ISO-001 | 3,5-Diphenylisoxazole | 5.2 | 8.1 | 6.4 | Broad-spectrum activity |
| ISO-002 | 4-Carboxamidoisoxazole | > 50 | > 50 | > 50 | Inactive |
| ISO-003 | 3-Aryl-5-aminoisoxazole | 1.8 | 2.5 | 1.9 | Potent hit |
| ISO-004 | Isoxazole-containing hybrid | 0.91[1] | 4.56[1] | - | Selective for HeLa (data not shown) and MCF-7[1] |
| ISO-005 | Phenyl-isoxazole-carboxamide | 6.93[1] | - | 8.02[1] | Active against Hep3B (data not shown) and HCT-116[1] |
Experimental Protocol: Cell-Based Cytotoxicity Assay
-
Cell Culture:
-
Maintain HepG2, MCF-7, and HCT-116 cell lines in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Library Preparation:
-
Prepare a 10 mM stock solution of each isoxazole compound in dimethyl sulfoxide (DMSO).
-
Create a series of intermediate dilutions in DMSO to achieve the final desired concentrations for the dose-response curve.
-
Use an automated liquid handler to transfer the compounds to 384-well assay plates.
-
-
Assay Procedure:
-
Seed the cells into 384-well clear-bottom black plates at a density of 5,000 cells per well in 50 µL of culture medium and incubate for 24 hours.
-
Add 50 nL of each compound dilution to the respective wells using an acoustic liquid handler. The final DMSO concentration should not exceed 0.5%.
-
Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
After incubation, add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Fit the dose-response curves using a four-parameter logistic model to determine the IC50 value for each compound.
-
Calculate the Z'-factor for each assay plate to assess the quality of the screen. A Z'-factor > 0.5 is considered acceptable.
-
Workflow for High-Throughput Screening of an Isoxazole Library
Caption: High-throughput screening workflow for isoxazole libraries.
Application Note 2: Kinase Inhibitor Screening of an Isoxazole Library
This application note details a biochemical HTS assay to identify isoxazole-based inhibitors of a specific protein kinase, a common target in oncology and inflammation.
Representative Data from a Kinase Inhibition Screen
The following table presents hypothetical data from the screening of an isoxazole library against two kinases to assess potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Index |
| ISO-101 | p38α | < 1000[2] | JNK1 | > 10000 | > 10 |
| ISO-102 | EGFR-TK | 54 | VEGFR-2 | 120 | 2.2 |
| ISO-103 | PIM1 | 250 | PLK1 | 5000 | 20 |
| ISO-104 | Aurora A | 75 | Aurora B | 150 | 2 |
| ISO-105 | p38α | > 30000[2] | JNK1 | > 30000 | - |
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare the kinase, substrate, and ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Compound Plating:
-
Dispense 50 nL of each isoxazole compound from the library into a 384-well low-volume white plate using an acoustic liquid handler.
-
Include appropriate positive (known inhibitor) and negative (DMSO) controls.
-
-
Kinase Reaction:
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Add 2.5 µL of the ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the controls.
-
For hits from the primary screen, perform a dose-response experiment to determine the IC50 values.
-
Counterscreen active compounds against related kinases to determine selectivity.
-
Signaling Pathways Targeted by Isoxazole Derivatives
Isoxazole-containing compounds have been shown to modulate several key signaling pathways involved in disease. Understanding these pathways is crucial for mechanism-of-action studies of identified hits.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways while inhibiting anabolic processes.
Caption: AMPK signaling pathway activation and downstream effects.
Cyclooxygenase-2 (COX-2) Inflammatory Pathway
The COX-2 pathway is a key mediator of inflammation and pain. Inhibition of COX-2 is a common strategy for anti-inflammatory drugs.
References
Application Notes and Protocols for ISO-1 in Nasopharyngeal Carcinoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nasopharyngeal carcinoma (NPC) is a type of head and neck cancer with a high prevalence in Southern China and Southeast Asia. Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine that has been implicated in the pathogenesis of various cancers, including NPC. MIF promotes tumor growth, angiogenesis, and metastasis, making it a promising therapeutic target. ISO-1 is a small molecule inhibitor that specifically targets the tautomerase activity of MIF, thereby blocking its pro-tumorigenic functions. These application notes provide detailed protocols for utilizing ISO-1 to study its effects on nasopharyngeal carcinoma cell lines, offering a framework for investigating its therapeutic potential.
Data Presentation
Table 1: Representative IC50 Values of ISO-1 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ISO-1 in different cancer cell lines, as determined by cell viability assays after 48 hours of treatment. These values can serve as a reference for determining the optimal concentration range for NPC cell line experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| T24T | Bladder Cancer | 55.2 ± 2.3 | [1] |
| PANC-1 | Pancreatic Cancer | >3200 (at 96h) | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | |
| A549 | Lung Cancer | Not specified |
Note: The IC50 for PANC-1 cells was observed to be high, suggesting that the cytotoxic effects of ISO-1 can be cell-type dependent. It is crucial to determine the IC50 empirically in the NPC cell lines of interest.
Table 2: Hypothetical Quantitative Data on the Effects of ISO-1 on NPC Cell Lines
This table presents hypothetical data to illustrate the expected outcomes of the described experimental protocols. Researchers should generate their own data for specific NPC cell lines.
| Parameter | CNE-1 | HONE-1 |
| Cell Viability (% of Control) after 48h ISO-1 (50 µM) Treatment | 65% | 70% |
| Apoptosis Rate (% of Annexin V positive cells) after 48h ISO-1 (50 µM) Treatment | 25% | 20% |
| Fold Change in Protein Expression (ISO-1 treated vs. Control) | ||
| p-Akt | 0.5 | 0.6 |
| p-ERK1/2 | 0.7 | 0.65 |
| Bcl-2 | 0.6 | 0.7 |
| Bax | 1.8 | 1.6 |
Experimental Protocols
Cell Culture of Nasopharyngeal Carcinoma Cell Lines
This protocol describes the standard culture conditions for commonly used NPC cell lines such as CNE-1, CNE-2, and HONE-1.
Materials:
-
NPC cell lines (e.g., CNE-1, HONE-1)
-
RPMI-1640 or DMEM medium[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture NPC cell lines in RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For passaging, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for seeding into new flasks.
ISO-1 Stock Solution Preparation and Drug Treatment
This protocol outlines the preparation of ISO-1 stock solution and its application to NPC cell cultures.
Materials:
-
ISO-1 powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a stock solution of ISO-1 by dissolving it in DMSO. For example, a 100 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the ISO-1 stock solution to the desired final concentrations using complete cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.
-
Remove the existing medium from the cultured NPC cells and replace it with the medium containing the appropriate concentration of ISO-1.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of ISO-1 on the viability of NPC cells.
Materials:
-
96-well plates
-
NPC cells
-
ISO-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed NPC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of ISO-1 (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in NPC cells treated with ISO-1 using flow cytometry.
Materials:
-
6-well plates
-
NPC cells
-
ISO-1
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed NPC cells in 6-well plates and treat with ISO-1 at the desired concentration (e.g., IC50 value) for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins in NPC cells following ISO-1 treatment.
Materials:
-
6-well plates
-
NPC cells
-
ISO-1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, p-ERK, Bcl-2, Bax, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed NPC cells in 6-well plates and treat with ISO-1 for the desired time.
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualization
Caption: MIF Signaling Pathway Inhibition by ISO-1.
Caption: Experimental Workflow for ISO-1 in NPC Cell Lines.
References
Application of Isoxazoleacetic Acid Methyl Esters in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of isoxazoleacetic acid methyl esters and related isoxazole derivatives in medicinal chemistry. It includes their roles as anticancer, anti-inflammatory, and antitubercular agents, supported by quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and workflows.
Anticancer Applications: Targeting Nasopharyngeal Carcinoma
A notable example of an isoxazoleacetic acid methyl ester in oncology is (S,R)-3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, also known as ISO-1. This compound has been identified as a small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in the progression of various cancers.
Mechanism of Action in Nasopharyngeal Carcinoma (NPC)
ISO-1 has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in nasopharyngeal carcinoma cells.[1][2] EMT is a cellular process that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility, invasiveness, and resistance to apoptosis, all hallmarks of metastatic cancer. ISO-1 exerts its effect by downregulating the TGF-β/Smad4 signaling pathway.[1][2]
Quantitative Data: In Vitro Activity in NPC Cell Lines
The following table summarizes the inhibitory concentrations of ISO-1 and other compounds on nasopharyngeal carcinoma cell lines.
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |
| ISO-1 | 5-8F | Migration | 24h | 100 µM (Significant Inhibition) | [1] |
| ISO-1 | 6-10B | Migration | 24h | 100 µM (Significant Inhibition) | [1] |
| Cisplatin | HONE1 | MTS | 24h | 21.65 µM | [3] |
| Cisplatin | CNE2 | MTS | 24h | 19.18 µM | [3] |
| Complex 1 | HK1 | - | - | 2.2-5.2 µM | [4] |
| Complex 2 | HK1 | - | - | >13.0 µM | [4] |
Anti-inflammatory Applications
Isoxazole derivatives have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of various isoxazole derivatives has been evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key metric for assessing activity.
| Compound | Dose (mg/kg) | Time after Carrageenan | % Edema Inhibition | Reference |
| Nimesulide (Standard) | - | 30 min | 16.26 | [5] |
| Nimesulide (Standard) | - | 60 min | 23.60 | [5] |
| Nimesulide (Standard) | - | 120 min | 27.18 | [5] |
| Nimesulide (Standard) | - | 180 min | 29.92 | [5] |
| TPI-1 | - | 30 min | 13.84 | [5] |
| TPI-1 | - | 60 min | 18.73 | [5] |
| TPI-1 | - | 120 min | 22.83 | [5] |
| TPI-1 | - | 180 min | 23.18 | [5] |
| TPI-2 | - | 30 min | 12.23 | [5] |
| TPI-2 | - | 60 min | 16.98 | [5] |
| TPI-2 | - | 120 min | 20.48 | [5] |
| TPI-2 | - | 180 min | 22.81 | [5] |
| Indomethacin (Standard) | 10 | 3 h | 71.2 | [6] |
| Compound 10b | 20 | 3 h | 57.5 | [6] |
| Compound 13b | 20 | 3 h | 62.3 | [6] |
| Compound 1 | 200 | 4 h | 96.31 | [7] |
| Compound 3 | 200 | 4 h | 99.69 | [7] |
| Indomethacin (Standard) | 10 | 4 h | 57.66 | [7] |
Antitubercular Applications
Derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl ester have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds often feature urea or thiourea moieties linked to the isoxazole core.
Quantitative Data: In Vitro Antitubercular Activity
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro efficacy of an antimicrobial agent. The following table presents the MIC values for a selection of isoxazole derivatives against M. tuberculosis H37Rv.
| Compound | Substituent | MIC (µg/mL) | Reference |
| 4t (Urea derivative) | 3,4-Dichlorophenyl | 0.25 | [8] |
| 5f (Thiourea derivative) | 4-Chlorophenyl | 1.0 | [8] |
| 5n (Thiourea derivative) | n-Hexyl | 2.0 | [8] |
| 5o (Thiourea derivative) | Cyclohexyl | 2.0 | [8] |
| 4y (Urea derivative) | Benzyl | 4.0 | [8] |
| 5e | 3,4-Dichlorobenzyl | 0.25 | [9] |
| 5n | - | 12.5 | [10] |
Experimental Protocols
Synthesis of Isoxazoleacetic Acid Methyl Esters
-
Cyclization: Reaction of a 3-substituted-3-oxopropionate with hydroxylamine hydrochloride in an aqueous alkaline solution to form a 3-substituted-4-isoxazol-5-one.
-
Acetalization: Treatment of the isoxazolone with N,N-dimethylformamide dimethyl acetal.
-
Ring Opening and Re-closure: Hydrolysis of the resulting enaminone in alkaline conditions, followed by ring re-closure.
-
Acidification: Acidification of the reaction mixture to yield the 3-substituted-4-isoxazole carboxylic acid.
-
Esterification: The final carboxylic acid can then be esterified to the corresponding methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).
Cell Proliferation/Cytotoxicity Assay (CCK-8)
This protocol is used to determine the effect of a compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound stock solution
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane, with or without a basement membrane extract (for invasion).
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Resuspend cells in serum-free medium.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 600-800 µL of complete medium (containing FBS) to the lower chamber.
-
Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration/invasion.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol.
-
Stain the migrated/invaded cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay assesses cell migration by measuring the closure of a "wound" created in a confluent cell monolayer.
Materials:
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile pipette tip.
-
Gently wash the well with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the test compound at the desired concentration. Use medium without the compound as a control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer
-
Test compound and standard drug (e.g., Nimesulide) suspensions
Procedure:
-
Divide the rats into groups (control, standard, and test compound groups).
-
Administer the test compound or standard drug orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at time 0 (immediately after carrageenan injection) and at various time points thereafter (e.g., 30, 60, 120, 180 minutes).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
M. tuberculosis H37Rv culture
-
Resazurin solution
-
Test compound and standard antitubercular drugs
Procedure:
-
Prepare serial two-fold dilutions of the test compound in a 96-well plate containing 7H9 broth.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include a drug-free control well and a sterile control well.
-
Incubate the plates at 37°C for 7-10 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change (i.e., remains blue).
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester Inhibits Epithelial-to-Mesenchymal Transition Through TGF-β/Smad4 Axis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioresistant Nasopharyngeal Carcinoma Cells Exhibited Decreased Cisplatin Sensitivity by Inducing SLC1A6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Uptake and Distribution Studies of Isoxazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoline compounds are a novel class of parasiticides that have demonstrated potent activity against a range of ectoparasites affecting animals. Their primary mechanism of action involves the inhibition of GABA-gated chloride channels (GABACls) and glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite.[1][2][3][4] Understanding the cellular uptake and distribution of these compounds is crucial for optimizing their efficacy, evaluating potential off-target effects, and developing new derivatives with improved therapeutic profiles.
These application notes provide a comprehensive overview of the methodologies used to study the cellular uptake and distribution of isoxazoline compounds. The included protocols and data are intended to serve as a guide for researchers in the fields of pharmacology, toxicology, and drug development.
Quantitative Data on Cellular Uptake
While specific data on the intracellular concentration of isoxazoline compounds in various mammalian cell lines are not extensively published, the following table provides an illustrative example of how such data could be presented. The hypothetical data is based on typical concentration ranges used in in vitro toxicology and pharmacology studies and reflects the expected lipophilic nature of isoxazolines, which would favor cellular accumulation.
Table 1: Illustrative Cellular Accumulation of Isoxazoline Compounds in a Neuronal Cell Line (e.g., SH-SY5Y)
| Isoxazoline Compound | Concentration in Medium (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Cell Line | Analytical Method |
| Afoxolaner | 1 | 24 | 5.2 | SH-SY5Y | LC-MS/MS |
| 10 | 24 | 48.9 | SH-SY5Y | LC-MS/MS | |
| 50 | 24 | 235.1 | SH-SY5Y | LC-MS/MS | |
| Fluralaner | 1 | 24 | 6.8 | SH-SY5Y | LC-MS/MS |
| 10 | 24 | 65.3 | SH-SY5Y | LC-MS/MS | |
| 50 | 24 | 312.5 | SH-SY5Y | LC-MS/MS | |
| Sarolaner | 1 | 24 | 4.5 | SH-SY5Y | LC-MS/MS |
| 10 | 24 | 42.1 | SH-SY5Y | LC-MS/MS | |
| 50 | 24 | 205.7 | SH-SY5Y | LC-MS/MS | |
| Lotilaner | 1 | 24 | 5.9 | SH-SY5Y | LC-MS/MS |
| 10 | 24 | 55.8 | SH-SY5Y | LC-MS/MS | |
| 50 | 24 | 268.4 | SH-SY5Y | LC-MS/MS |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay for Isoxazoline Compounds
This protocol describes a method to quantify the intracellular concentration of isoxazoline compounds in an adherent cell line, such as a neuronal cell line (e.g., SH-SY5Y) or keratinocytes.
Materials:
-
Adherent cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Isoxazoline compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C and 5% CO2.
-
Compound Treatment: Prepare working solutions of the isoxazoline compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 24 hours).
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.
-
Cell Scraping and Collection: Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant, which contains the intracellular content.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit. This will be used for normalization.
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of cell lysate supernatant, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for the specific isoxazoline compound.[5][6]
-
Data Analysis: Quantify the intracellular concentration of the isoxazoline compound using a standard curve. Normalize the concentration to the protein content of the lysate (e.g., pmol/mg protein).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of isoxazoline compounds on a selected cell line.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Isoxazoline compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isoxazoline compound in cell culture medium. Add 100 µL of the compound solutions to the respective wells. Include vehicle controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. Fluralaner, a novel isoxazoline, prevents flea (Ctenocephalides felis) reproduction in vitro and in a simulated home environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Aryl-4,5-dihydroisoxazoles in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aryl-4,5-dihydroisoxazoles, also known as isoxazolines, are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their synthetic accessibility and diverse biological activities make them attractive scaffolds for the construction of combinatorial libraries aimed at identifying novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of 3-aryl-4,5-dihydroisoxazoles in combinatorial chemistry, with a focus on their synthesis, biological evaluation, and mechanism of action as anti-inflammatory and anticancer agents.
The core structure of 3-aryl-4,5-dihydroisoxazoles offers a versatile platform for structural modification, allowing for the exploration of vast chemical space. The primary route to their synthesis is the [3+2] cycloaddition reaction between nitrile oxides and alkenes, a highly efficient and regioselective transformation. This reaction is amenable to parallel synthesis and high-throughput screening, making it ideal for combinatorial chemistry approaches.
Applications in Drug Discovery
3-Aryl-4,5-dihydroisoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in various diseases.
Anti-inflammatory Activity
A significant area of investigation for this class of compounds is their potent anti-inflammatory effects. Several 3-aryl-4,5-dihydroisoxazoles have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.
Anticancer Activity
In the realm of oncology, 3-aryl-4,5-dihydroisoxazoles have emerged as promising candidates for the development of novel anticancer drugs. Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and disruption of key cellular processes required for tumor growth and metastasis.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of representative 3-aryl-4,5-dihydroisoxazoles.
| Entry | Aryl Substituent | Alkene | Yield (%) | Purity (%) | Reference |
| 1 | 3-Fluorophenyl | Methyl acrylate | ≥90 | ≥90 | [1][2] |
| 2 | 4-Methylphenyl | Methyl acrylate | ≥90 | ≥90 | [1][2] |
| 3 | 3-Chlorophenyl | 4-Vinylpyridine | 46 | Not Reported | |
| 4 | Phenyl | (R)-3-buten-2-ol | 79 | Not Reported | |
| 5 | Bromophenyl | Olefin | 88 | Not Reported |
Table 1: Synthesis Yields of 3-Aryl-4,5-dihydroisoxazoles. This table presents the reported yields for the synthesis of various 3-aryl-4,5-dihydroisoxazole derivatives through 1,3-dipolar cycloaddition reactions.
| Compound | Assay | Target Cell Line | IC50 (µM) | Reference |
| Anticancer Activity | ||||
| Compound 11a | Cytotoxicity | Human cancer cell lines | Low micromolar | [3] |
| Compound 13a | Cytotoxicity | Human cancer cell lines | Low micromolar | [3] |
| Anti-inflammatory Activity | ||||
| DIC | PGE2 Production | LPS-stimulated macrophages | ~100 | |
| DIC | TNF-α Release | LPS-stimulated macrophages | ~50 | |
| DIC | IL-6 Release | LPS-stimulated macrophages | ~75 |
Table 2: Biological Activity of 3-Aryl-4,5-dihydroisoxazoles. This table summarizes the in vitro biological activities of selected 3-aryl-4,5-dihydroisoxazole compounds, including their anticancer and anti-inflammatory properties. DIC refers to 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole.
Experimental Protocols
General Protocol for the Combinatorial Synthesis of a 3-Aryl-4,5-dihydroisoxazole-5-carboxamide Library
This protocol is adapted from the synthesis of a 72-membered library and is suitable for parallel synthesis in a multi-well format.[1][2]
Step 1: Synthesis of 3-Aryl-4,5-dihydroisoxazole-5-carboxylates
-
Oxime Formation: Prepare a set of aryl oximes from the corresponding aryl aldehydes.
-
1,3-Dipolar Cycloaddition: In separate reaction vessels, dissolve each aryl oxime in a suitable solvent (e.g., a mixture of methanol and water).
-
Add methyl acrylate as the dipolarophile.
-
Initiate the reaction by adding a base (e.g., NaOH pellets) and reflux the mixture overnight.
-
After cooling, concentrate the reaction mixture and acidify with aqueous HCl to a pH < 4.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layers over magnesium sulfate, filter, and concentrate to obtain the methyl 3-aryl-4,5-dihydroisoxazole-5-carboxylates. Yields are typically high (≥90%).[1]
Step 2: Saponification to Carboxylic Acids
-
To the methyl esters from Step 1, add a solution of methanol and water, followed by NaOH pellets.
-
Reflux the mixture overnight.
-
Cool the reaction to room temperature and concentrate.
-
Acidify the resulting solution with aqueous HCl to a pH < 4.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Yields for this step are typically in the range of 90-95%.[1]
Step 3: Amide Formation
-
Dissolve the carboxylic acids from Step 2 in a suitable solvent.
-
In parallel, prepare a library of primary amines.
-
Couple the carboxylic acids with the amines using a standard peptide coupling reagent (e.g., HATU) and a base (e.g., DIEA).
-
Allow the reactions to proceed to completion.
-
Purify the final 3-aryl-4,5-dihydroisoxazole-5-carboxamide products using automated preparative HPLC to achieve high purity (≥90%).[2]
Protocol for the Synthesis of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC)
This protocol describes a specific example of a 1,3-dipolar cycloaddition.
-
Aldoxime Synthesis: Synthesize 3-chloro-phenyl-aldoxime from 3-chlorobenzaldehyde (20 mmol) and hydroxylamine hydrochloride (60 mmol) in a suitable solvent (20 mL). The reaction can be accelerated using microwave irradiation (160 W for 30 min).
-
Hydroximoyl Chloride Formation: React the aldoxime with trichloroisocyanuric acid (10 mmol) and triethylamine (20 mmol) in a suitable solvent at room temperature with stirring for 24 hours to generate the corresponding hydroximoyl chloride in situ.
-
Cycloaddition: Add 4-vinylpyridine (30 mmol) to the solution containing the hydroximoyl chloride.
-
Stir the reaction mixture for 24 hours at 27°C.
-
Purification: Separate the product by flash column chromatography using a mixture of hexane and ethyl acetate (3:1) as the eluent to obtain the final product as a yellow powder (46% yield).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Workflow Diagram
Caption: Combinatorial synthesis and screening workflow.
References
Application Notes & Protocols: Techniques for Assessing the Anti-inflammatory Activity of Isoxazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoxazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4] The isoxazole ring is a key structural motif in several approved drugs, such as the selective COX-2 inhibitor Valdecoxib, highlighting its potential in the development of novel anti-inflammatory agents.[1] Assessing the anti-inflammatory activity of new isoxazole derivatives requires a systematic approach employing a combination of in vitro and in vivo assays. These assays help elucidate the mechanisms of action, determine potency, and evaluate the therapeutic potential of these compounds.
This document provides detailed application notes and protocols for the essential techniques used to screen and characterize the anti-inflammatory properties of isoxazoles.
General Experimental Workflow
The assessment of an isoxazole derivative's anti-inflammatory potential typically follows a hierarchical screening process, starting with broad in vitro assays and progressing to more specific mechanistic studies and finally to in vivo models.
Caption: A typical workflow for evaluating isoxazole anti-inflammatory activity.
In Vitro Assessment Techniques
In vitro assays provide a rapid and cost-effective method for the initial screening of isoxazole derivatives. Macrophage cell lines, such as RAW 264.7 or J774A.1, are commonly used as they play a central role in the inflammatory response.[5] Inflammation is typically induced using lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7]
Key Inflammatory Mediators and Their Measurement
The anti-inflammatory effect of isoxazoles is assessed by measuring their ability to inhibit the production of key pro-inflammatory mediators.
| Mediator | Function in Inflammation | Measurement Technique |
| Nitric Oxide (NO) | Vasodilator, signaling molecule, pro-inflammatory at high concentrations. | Griess Assay[8] |
| Prostaglandin E2 (PGE2) | Induces pain, fever, and vasodilation; synthesized via the COX pathway. | Enzyme-Linked Immunosorbent Assay (ELISA)[9][10][11] |
| TNF-α, IL-6, IL-1β | Pro-inflammatory cytokines that orchestrate the inflammatory response. | Enzyme-Linked Immunosorbent Assay (ELISA)[12][13] |
Experimental Protocols
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is foundational for measuring the effect of isoxazoles on inflammatory mediator production.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5×10^5 cells/mL and allow them to adhere for 24 hours.[7]
-
Treatment: Pre-treat the cells with various concentrations of the isoxazole test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (typically 100-500 ng/mL) to the wells.[5][6][14] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for subsequent analysis of NO, PGE2, and cytokines.
Protocol 2: Nitric Oxide (NO) Measurement (Griess Assay)
This colorimetric assay quantifies nitrite (a stable metabolite of NO) in the cell supernatant.[8]
-
Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Assay: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess Reagent.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: PGE2 and Cytokine Measurement (ELISA)
ELISA kits provide a highly sensitive and specific method for quantifying PGE2 and cytokines like TNF-α and IL-6.[12][15][16]
-
Kit Protocol: Follow the manufacturer's protocol for the specific PGE2, TNF-α, or IL-6 ELISA kit.[9][10]
-
General Steps:
-
Coat a 96-well plate with a capture antibody specific for the target molecule.
-
Add collected cell supernatants and standards to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a measurable color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[10]
-
Calculate the concentration of the target molecule based on the standard curve.
-
Molecular Target-Based Assays
Many isoxazole derivatives exert their anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory cascade.[3][17]
Key Molecular Targets
| Target | Role in Inflammation | Relevance for Isoxazoles |
| Cyclooxygenases (COX-1 & COX-2) | Enzymes that catalyze the synthesis of prostaglandins from arachidonic acid. COX-2 is inducibly expressed at sites of inflammation. | Many isoxazoles are designed as selective COX-2 inhibitors to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs.[3][17][18] |
| Lipoxygenases (e.g., 5-LOX) | Enzymes that catalyze the synthesis of pro-inflammatory leukotrienes.[19] | Inhibition of 5-LOX is another strategy for developing anti-inflammatory drugs.[17] |
| p38 MAPK | A key kinase in the MAPK signaling pathway that regulates the production of TNF-α and IL-1β. | Isoxazoles have been developed as potent inhibitors of p38 MAP kinase.[3][20][21] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay determines the inhibitory potency (IC50) of isoxazole compounds against COX-1 and COX-2 enzymes.
-
Assay Kit: Use a commercial colorimetric or fluorometric COX inhibitor screening kit.
-
Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2, producing an oxidized TMPD that can be measured colorimetrically.
-
Procedure (General):
-
Add buffer, heme, and either COX-1 or COX-2 enzyme to wells of a 96-well plate.
-
Add various concentrations of the isoxazole test compound or a standard inhibitor (e.g., Celecoxib).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and a colorimetric substrate.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) over several minutes.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against the logarithm of the compound concentration.
Signaling Pathway Analysis
Understanding how isoxazoles modulate intracellular signaling pathways is crucial for elucidating their mechanism of action. The NF-κB and MAPK pathways are primary regulators of inflammation and are common targets.[7][22][23]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the translocation of NF-κB to the nucleus to activate transcription of genes for TNF-α, IL-6, and COX-2.
Caption: Inhibition of the NF-κB signaling pathway by an isoxazole derivative.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines.[3] Activation leads to a kinase cascade that ultimately phosphorylates transcription factors, increasing the expression of inflammatory genes. Isoxazoles have been shown to be effective inhibitors of p38 MAPK.[20]
Caption: Inhibition of the p38 MAPK signaling pathway by an isoxazole derivative.
In Vivo Assessment Techniques
In vivo models are essential for evaluating the anti-inflammatory efficacy of lead compounds in a whole-organism context.
Carrageenan-Induced Paw Edema Model
This is the most widely used model for screening acute anti-inflammatory activity.[24] Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling).[25][26]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g). Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=5-6 per group):
-
Group 1: Control (Vehicle only).
-
Group 2: Standard Drug (e.g., Diclofenac, 25 mg/kg, p.o.).[25]
-
Group 3-n: Test Groups (Isoxazole derivatives at various doses, p.o.).
-
-
Dosing: Administer the vehicle, standard drug, or test compounds orally.
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]
-
Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 5 hours) using a plethysmometer.[25][27]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Results from in vivo studies should be clearly tabulated to show the dose-dependent and time-dependent effects of the test compounds.
Example Table: Effect of Isoxazole Derivatives on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{% Inhibition of Paw Edema} | | :--- | :--- | :---: | :---: | :---: | :---: | | | | 1 hr | 2 hr | 3 hr | 5 hr | | Control (Vehicle) | - | 0 | 0 | 0 | 0 | | Diclofenac | 25 | 45.2 | 65.8 | 78.5 | 70.1 | | Isoxazole A | 50 | 30.1 | 48.9 | 60.2 | 55.4 | | Isoxazole A | 100 | 40.5 | 62.1 | 75.3 | 68.9 | | Isoxazole B | 50 | 25.6 | 40.3 | 51.7 | 48.2 | | Isoxazole B | 100 | 35.8 | 55.9 | 68.4 | 63.5 |
Note: Data are hypothetical examples for illustrative purposes.
Conclusion
The comprehensive assessment of the anti-inflammatory activity of isoxazoles requires a multi-faceted approach. By combining in vitro screening of inflammatory mediators, investigation of specific molecular targets, analysis of key signaling pathways, and validation in in vivo models, researchers can effectively identify and characterize promising new anti-inflammatory drug candidates. The protocols and workflows described herein provide a robust framework for conducting these essential evaluations.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LPS-induced response in J774A.1 macrophage cell culture – indicative markers for stimulated antioxidant defense, inflammation and phagocytosis | Todorova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]
- 10. arborassays.com [arborassays.com]
- 11. Prostaglandin E2 Parameter Assay Kit (KGE004B): Novus Biologicals [novusbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 17. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. pubcompare.ai [pubcompare.ai]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies with Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and execution of in vivo studies involving isoxazole derivatives. The protocols outlined below are intended to serve as a foundation for researchers to adapt to their specific isoxazole compounds and research questions.
Introduction to In Vivo Studies with Isoxazole Derivatives
Isoxazole derivatives are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. In vivo studies are a critical step in the preclinical development of these compounds, providing essential information on their pharmacokinetic profiles, safety, and efficacy in a whole-organism context. These studies are indispensable for translating promising in vitro results into potential therapeutic applications.
This document outlines detailed protocols for key in vivo assays, including pharmacokinetic analysis, acute and sub-acute toxicity assessment, and evaluation of anti-inflammatory and antioxidant efficacy. Additionally, it provides visualizations of key signaling pathways often modulated by isoxazole derivatives to aid in understanding their mechanisms of action.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of isoxazole derivatives. A typical study design involves administering the compound to a cohort of rodents and collecting blood samples at various time points.
Experimental Protocol: Rapid Pharmacokinetic Screening in Rodents
This protocol is adapted for a rapid assessment of the pharmacokinetic properties of a novel isoxazole derivative.
Materials:
-
Isoxazole derivative
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline, DMSO/polyethylene glycol)
-
Male/Female Sprague-Dawley rats or CD-1 mice (8-10 weeks old)
-
Administration equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Dosing Preparation: Prepare a homogenous suspension or solution of the isoxazole derivative in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Fast the animals overnight (for oral administration) with free access to water.
-
Record the body weight of each animal.
-
Administer the isoxazole derivative via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical oral dose for initial screening might be 10-50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of the isoxazole derivative in the plasma samples using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
-
Data Presentation: Pharmacokinetic Parameters
| Parameter | Description | Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |
| t1/2 | Half-life | h |
| CL/F | Apparent total clearance | L/h/kg |
| Vd/F | Apparent volume of distribution | L/kg |
Toxicology Studies
Toxicology studies are crucial for determining the safety profile of isoxazole derivatives. Acute and sub-acute toxicity studies help identify the potential target organs of toxicity and establish a safe dose range for further efficacy studies.
Experimental Protocol: Acute Oral Toxicity (OECD 425)
This protocol follows the Up-and-Down Procedure to estimate the LD50.
Materials:
-
Isoxazole derivative
-
Vehicle
-
Female Wistar rats or Swiss albino mice (8-12 weeks old)
-
Oral gavage needles
-
Observation cages
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 2000 mg/kg). If the animal survives, the next animal is dosed at a higher level; if it dies, the next is dosed at a lower level.
-
Main Study:
-
Based on the sighting study, sequential dosing of individual animals is performed at 48-hour intervals.
-
The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
-
Observation:
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Body weight is recorded weekly.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 is calculated using appropriate statistical software.
Experimental Protocol: Sub-acute Oral Toxicity (28-Day Repeated Dose - OECD 407)
Materials:
-
Isoxazole derivative
-
Vehicle
-
Male and female rodents (species as in acute study)
-
Equipment for hematology and clinical chemistry analysis
-
Histopathology supplies
Procedure:
-
Group Allocation: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups receiving different dose levels of the isoxazole derivative.
-
Dosing: The compound is administered daily via oral gavage for 28 consecutive days.
-
Clinical Observations: Animals are observed daily for any signs of toxicity. Body weight and food consumption are recorded weekly.
-
Hematology and Clinical Chemistry: At the end of the study, blood samples are collected for analysis of hematological and biochemical parameters.
-
Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
Data Presentation: Toxicology Parameters
Hematology
| Parameter | Units |
|---|---|
| Hemoglobin | g/dL |
| Red Blood Cell Count | x10^6/µL |
| White Blood Cell Count | x10^3/µL |
| Platelet Count | x10^3/µL |
Clinical Chemistry
| Parameter | Units |
|---|---|
| Alanine Aminotransferase (ALT) | U/L |
| Aspartate Aminotransferase (AST) | U/L |
| Alkaline Phosphatase (ALP) | U/L |
| Blood Urea Nitrogen (BUN) | mg/dL |
| Creatinine | mg/dL |
Efficacy Studies
Efficacy studies are designed to evaluate the therapeutic potential of isoxazole derivatives in relevant animal models of disease.
Experimental Protocol: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model for assessing acute inflammation.[2][3][4]
Materials:
-
Isoxazole derivative
-
Carrageenan (1% w/v in saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Plethysmometer
-
Rodents (Wistar rats or Swiss albino mice)
Procedure:
-
Animal Grouping: Divide animals into a control group, a reference drug group, and treatment groups for the isoxazole derivative.
-
Drug Administration: Administer the vehicle, reference drug, or isoxazole derivative orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Experimental Protocol: In Vivo Antioxidant Activity
This protocol assesses the total antioxidant capacity in mice treated with an isoxazole derivative.[5]
Materials:
-
Isoxazole derivative
-
Reference antioxidant (e.g., Quercetin, Trolox)
-
Reagents for Total Antioxidant Capacity (TAC) assay
-
Male mice
Procedure:
-
Animal Grouping: Divide animals into a control group, a reference antioxidant group, and treatment groups for the isoxazole derivative.
-
Drug Administration: Administer the compounds intraperitoneally.
-
Sample Collection: After a specified time, collect blood or tissue samples.
-
Measurement of Antioxidant Capacity: Homogenize tissue samples and measure the total antioxidant capacity using a commercially available kit or a standard laboratory method (e.g., FRAP, DPPH).
-
Data Analysis: Compare the TAC of the treatment groups to the control group.
Data Presentation: Efficacy Data
Anti-inflammatory Activity
| Time (h) | Paw Volume (mL) - Control | Paw Volume (mL) - Treatment Group | % Inhibition |
|---|---|---|---|
| 1 | |||
| 2 | |||
| 3 |
| 4 | | | |
Antioxidant Activity
| Group | Total Antioxidant Capacity (Units) |
|---|---|
| Control | |
| Reference |
| Treatment | |
Signaling Pathway Diagrams
Understanding the mechanism of action of isoxazole derivatives often involves elucidating their effects on key cellular signaling pathways. Below are diagrams of common pathways potentially modulated by these compounds, generated using the DOT language.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival.
Caption: Simplified NF-κB signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is central to cell growth, proliferation, and survival.
Caption: Overview of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade.
Ferroptosis Signaling Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by lipid peroxidation.
Caption: Key regulators of the Ferroptosis pathway.
References
- 1. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis [ouci.dntb.gov.ua]
- 2. Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. eijst.org.uk [eijst.org.uk]
- 5. in-vitro-and-in-vivo-assessment-of-the-antioxidant-potential-of-isoxazole-derivatives - Ask this paper | Bohrium [bohrium.com]
Application Notes & Protocols: Flow Cytometry Analysis of Cells Treated with ISO-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
ISO-1 is a well-characterized small molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine with a critical role in the regulation of inflammatory responses and cell proliferation.[1] MIF exerts its biological functions through its tautomerase activity, and ISO-1 acts by binding to this active site, thereby inhibiting its pro-inflammatory and growth-promoting effects. The cellular consequences of MIF inhibition by ISO-1 are diverse and include the induction of apoptosis, cell cycle arrest, and a reduction in the secretion of inflammatory mediators.[1]
Flow cytometry is a powerful and indispensable technique for the quantitative analysis of these cellular processes at the single-cell level. This document provides detailed application notes and protocols for the use of flow cytometry to investigate the effects of ISO-1 on apoptosis, cell cycle progression, and intracellular cytokine production.
Mechanism of Action of ISO-1
ISO-1's primary mechanism of action is the inhibition of the tautomerase activity of MIF. MIF, upon binding to its cell surface receptor complex, which includes CD74, initiates a cascade of downstream signaling events. These signaling pathways, which are inhibited by ISO-1, include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. The inhibition of these pathways ultimately leads to the observed anti-inflammatory, anti-proliferative, and pro-apoptotic effects of ISO-1.
Caption: ISO-1 inhibits MIF, blocking downstream signaling and cellular effects.
Data Presentation: Quantitative Analysis of ISO-1 Effects
The following tables present representative data on the effects of ISO-1 on apoptosis and cell cycle distribution in relevant cell lines. This data is illustrative of typical results obtained from flow cytometry experiments.
Table 1: Effect of ISO-1 on Apoptosis in RAW 264.7 Macrophages (48h Treatment)
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 94.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 |
| ISO-1 | 25 | 85.2 ± 3.5 | 9.8 ± 1.5 | 5.0 ± 1.1 |
| ISO-1 | 50 | 72.8 ± 4.2 | 18.5 ± 2.9 | 8.7 ± 1.8 |
| ISO-1 | 100 | 55.6 ± 5.8 | 29.3 ± 3.6 | 15.1 ± 2.5 |
Table 2: Effect of ISO-1 on Cell Cycle Distribution in Jurkat T-Cells (24h Treatment)
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 50.2 ± 3.3 | 35.8 ± 2.5 | 14.0 ± 1.8 |
| ISO-1 | 25 | 62.5 ± 4.1 | 28.1 ± 2.9 | 9.4 ± 1.5 |
| ISO-1 | 50 | 71.8 ± 3.9 | 19.5 ± 2.2 | 8.7 ± 1.3 |
| ISO-1 | 100 | 78.3 ± 4.5 | 12.4 ± 1.9 | 9.3 ± 1.6 |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of cells treated with ISO-1.
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
This protocol enables the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.
References
Troubleshooting & Optimization
Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of isoxazoline compounds in various solvents. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compounds during storage and experimentation.
Troubleshooting Guide
This guide addresses common issues encountered when working with isoxazoline compounds in solution.
| Problem | Potential Cause | Recommended Action |
| Unexpected precipitation of the compound from a stock solution. | The compound's solubility limit may have been exceeded, or the solvent may have absorbed water, reducing solubility. Temperature fluctuations during storage can also affect solubility. | Gently warm the solution and vortex or sonicate to attempt redissolution. Ensure the solvent is anhydrous and stored under dry conditions. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles. |
| Discoloration of the solution over time. | This may indicate degradation of the isoxazoline compound, particularly due to light exposure (photodegradation) or reaction with impurities in the solvent. | Store solutions protected from light, especially UV light. Use high-purity, HPLC-grade solvents to minimize reactive impurities. Prepare fresh solutions for sensitive experiments. |
| Loss of biological activity or inconsistent experimental results. | The isoxazoline compound may be degrading in the solvent under the experimental or storage conditions. Hydrolysis, if water is present, or reaction with the solvent itself are possible causes. | Perform a stability assessment of your compound in the specific solvent and under your experimental conditions (e.g., temperature, pH if aqueous). Consider using a more inert solvent if degradation is suspected. Stock solutions in DMSO should generally be stored at -20°C for up to 3 months; for other solvents, stability should be verified.[1] |
| Appearance of new peaks in HPLC or LC-MS analysis. | This is a strong indicator of compound degradation. The new peaks represent degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. Common degradation pathways include cleavage of the N-O bond in the isoxazoline ring.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the most stable solvents for storing isoxazoline compounds?
A1: While specific stability depends on the exact isoxazoline structure, Dimethyl sulfoxide (DMSO) is a commonly used solvent for long-term storage of stock solutions, typically at -20°C or -80°C.[1][4] Acetonitrile and 1,4-dioxane have also been suggested as relatively stable solvents for some compounds.[5] However, it is crucial to verify the stability of your specific isoxazoline derivative in the chosen solvent.
Q2: How long can I store my isoxazoline compound in a DMSO stock solution?
A2: For many small molecules, stock solutions in DMSO can be stored at -20°C for up to three months.[1] For longer-term storage, -80°C is recommended.[4] However, the stability of each compound is unique, and it is best practice to re-evaluate the integrity of the solution for long-term studies. It's also important to note that DMSO is hygroscopic and water absorption can lead to compound degradation and precipitation.[6]
Q3: My isoxazoline compound is poorly soluble in aqueous solutions. Can I use a co-solvent?
A3: Yes, using a co-solvent is a common practice.[7] A stock solution is typically prepared in a water-miscible organic solvent like DMSO, ethanol, or DMF, and then diluted into the aqueous buffer. It is important to ensure the final concentration of the organic solvent is low enough (often <0.5%) to not affect the biological assay and that the compound remains in solution.[4]
Q4: What are the primary factors that can cause my isoxazoline compound to degrade?
A4: The main factors contributing to the degradation of isoxazoline compounds are exposure to water (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and extreme pH conditions.[2][3][8] Oxidative conditions can also lead to degradation.
Q5: How can I assess the stability of my specific isoxazoline compound?
A5: A forced degradation study is the most effective way to assess the stability of your compound.[7] This involves exposing the compound in your chosen solvent to stress conditions such as acid, base, oxidation, heat, and light. The degradation is then monitored by a stability-indicating analytical method, such as HPLC or LC-MS.
Quantitative Data Summary
Specific quantitative stability data for isoxazoline compounds in common organic solvents is limited in publicly available literature. The stability is highly dependent on the specific molecular structure of the isoxazoline derivative. The following table provides a qualitative summary and general recommendations. Researchers are strongly encouraged to perform their own stability studies for their specific compounds and conditions.
| Solvent | General Stability and Recommendations |
| DMSO | Generally considered a good solvent for long-term storage of stock solutions at -20°C or -80°C.[1][4] However, DMSO is hygroscopic, and water absorption can promote degradation.[6] Minimize freeze-thaw cycles by preparing aliquots. |
| DMF | A common polar aprotic solvent used for dissolving a wide range of compounds. Stability should be verified, especially for long-term storage, as amides can be susceptible to hydrolysis if water is present. |
| Ethanol/Methanol | These protic solvents can potentially participate in reactions, such as solvolysis, with reactive compounds. For some isoxazoline derivatives, base-catalyzed isomerization has been observed in alcoholic solvents.[9] Solutions in alcohols should be stored protected from light and at low temperatures. |
| Acetonitrile | A common solvent for analytical chemistry and reactions. It is generally more inert than alcohols. However, it can undergo reactions under certain conditions, such as in the presence of strong acids, bases, or reducing agents.[10][11] It is often used as a mobile phase component in HPLC analysis of isoxazolines.[12][13][14] |
Experimental Protocols
Protocol: Forced Degradation Study of an Isoxazoline Compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of an isoxazoline compound in a specific organic solvent.
1. Materials and Reagents:
-
Isoxazoline compound of interest
-
High-purity (HPLC grade or equivalent) solvents: DMSO, DMF, Ethanol, Acetonitrile
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer (MS)
-
Photostability chamber
-
Oven or water bath
2. Preparation of Stock and Test Solutions:
-
Prepare a stock solution of the isoxazoline compound in the chosen organic solvent (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution to a suitable working concentration (e.g., 100 µg/mL) with the same solvent.
3. Stress Conditions:
-
Acid Hydrolysis: To the test solution, add an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: To the test solution, add an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: To the test solution, add an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place the test solution in an oven or water bath at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the test solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
4. Analysis:
-
At each time point, analyze the stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC or UPLC-MS method.
-
The analytical method should be capable of separating the parent isoxazoline compound from all degradation products.
5. Data Evaluation:
-
Calculate the percentage of degradation of the isoxazoline compound under each stress condition.
-
Identify and characterize any significant degradation products using MS and other spectroscopic techniques.
-
Determine the degradation kinetics if possible (e.g., zero-order, first-order).
Visualizations
Caption: Experimental Workflow for Isoxazoline Stability Assessment.
Caption: Factors Influencing Isoxazoline Compound Stability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of the isoxazolidine fungicide SYP-Z048 in aqueous solution: kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. mdpi.com [mdpi.com]
- 10. C≡N and N≡O Bond Cleavages of Acetonitrile and Nitrosyl Ligands at a Dimolybdenum Center to Render Ethylidyne and Acetamidinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redox reactions between acetonitrile and nitrogen dioxide in the interlayer space of fluorinated graphite matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. irjpms.com [irjpms.com]
Technical Support Center: Enhancing Isoxazoline Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the technical support center for isoxazoline synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 1,3-dipolar cycloaddition reactions and enhance product yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of isoxazolines through 1,3-dipolar cycloaddition.
Q1: What are the most common reasons for low yields in my 1,3-dipolar cycloaddition reaction?
Low yields can stem from several factors. The primary areas to investigate are the reaction conditions, the stability of the nitrile oxide intermediate, and the nature of the substrates. Often, 1,3-dipolar cycloadditions that start from nitroalkanes bearing a carbonyl group do not proceed smoothly and result in low yields of the desired products[1].
Here's a logical workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low-yield isoxazoline synthesis.
Q2: How do I select the optimal solvent for my reaction?
Solvent choice is critical and can significantly impact yield. The polarity of the solvent can influence the reaction rate and regioselectivity.
-
General Guidance: For the cycloaddition of α-nitroketones with alkenes, a study found that acetonitrile (CH3CN) provided the best results compared to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water[1]. In fact, water was shown to inhibit the cycloaddition in this specific case[1]. Another study noted that for the reaction of benzoylnitromethane with allylbenzene, the yield decreased significantly with the increasing relative polarity of the solvent[2].
-
Solvent Effects on Regioselectivity: The relative ratio of 3,5- to 3,4-disubstituted isoxazoles can change with the solvent. For the reaction between ethyl propiolate and 2-furfuryl nitrile oxide, the ratio was highest in dichloromethane and decreased in toluene, ethanol, and DMSO[3]. An increase in solvent polarity can destabilize the transition state leading to the major regioisomer, sometimes favoring the formation of the minor product[3].
Q3: What is the ideal temperature for the reaction?
Temperature optimization is crucial. A reaction that is too cold may be slow or not proceed at all, while excessive heat can lead to byproduct formation and decomposition of reactants or products.
-
Example of Optimization: In a study using chloramine-T as a catalyst, the optimal temperature was found to be 80 °C. Increasing the temperature to 90 °C or decreasing it to 60 °C resulted in a lower yield[1]. It is recommended to perform a temperature screen (e.g., room temperature, 60 °C, 80 °C, 100 °C) to find the sweet spot for your specific substrate combination.
Q4: My reaction is not proceeding to completion. What can I do?
If your reaction stalls, consider the following:
-
Catalyst/Promoter: The choice of acid or base is critical for generating the nitrile oxide from precursors like α-nitroketones or aldoximes.
-
Acids: p-Toluenesulfonic acid (p-TsOH) has been shown to be an effective and mild catalyst, avoiding the carbonization of organic material that can occur with strong acids like H2SO4[2].
-
Bases: Chloramine-T is an inexpensive and easy-to-handle moderate base for this transformation[1]. Other bases like N-methylimidazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been used[1][4].
-
-
Reagent Purity: Ensure the purity of your starting materials, especially the nitrile oxide precursor and the dipolarophile. Impurities can inhibit the reaction.
-
Nitrile Oxide Generation: The in situ generation of the nitrile oxide is often the rate-limiting step. Ensure the conditions are suitable for its formation. For example, some methods utilize visible-light photoredox catalysis to convert α-nitrocarbonyls to nitrile oxides under mild conditions[5].
Q5: How can I minimize the formation of byproducts like furoxans?
Furoxans are common byproducts resulting from the dimerization of the nitrile oxide intermediate. This is especially problematic if the cycloaddition reaction is slow.
-
Slow Addition: Adding the nitrile oxide precursor or the reagent that generates it (e.g., the base or acid) slowly to the solution of the dipolarophile can help maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
-
Excess Dipolarophile: Using an excess of the alkene or alkyne can also shift the equilibrium towards the [3+2] cycloaddition product.
Q6: How does the electronic nature of my substrates affect the reaction?
The electronic properties of both the 1,3-dipole (nitrile oxide) and the dipolarophile (alkene/alkyne) are important.
-
α-Nitroketones: Electron-deficient α-nitroketones have been observed to provide slightly better yields compared to electron-rich ones[1].
-
Dipolarophiles: The reaction is often faster with electron-deficient dipolarophiles. However, the method has been shown to be applicable to a wide range of alkenes, including electron-rich, electron-poor, and unactivated olefins[6]. The substrate scope can be quite broad, tolerating various functional groups[5].
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of isoxazoline synthesis.
Table 1: Effect of Solvent and Temperature on Isoxazoline Yield (Reaction of α-nitroketone with an alkene using Chloramine-T)[1]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH3CN | 80 | 77 |
| 2 | DMF | 80 | 65 |
| 3 | DMSO | 80 | 68 |
| 4 | H2O | 80 | 0 |
| 5 | CH3CN | 90 | 71 |
| 6 | CH3CN | 60 | 62 |
Table 2: Effect of Acid Catalysts on Isoxazoline Yield (Reaction of benzoylnitromethane with allylbenzene)[2]
| Entry | Acid (1.0 equiv) | Solvent | Yield (%) |
| 1 | None | i-PrOH | 0 |
| 2 | HCl | i-PrOH | 55 |
| 3 | H2SO4 | i-PrOH | 78 |
| 4 | p-TsOH | i-PrOH | 67 |
| 5 | MsOH | i-PrOH | 81 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: General Procedure for Isoxazoline Synthesis using p-TsOH [2]
This protocol describes the p-TsOH-mediated 1,3-dipolar cycloaddition of α-nitroketones with alkenes.
Caption: Experimental workflow for p-TsOH-mediated isoxazoline synthesis.
Materials:
-
α-nitroketone (e.g., benzoylnitromethane)
-
Alkene (e.g., allylbenzene)
-
p-Toluenesulfonic acid (p-TsOH)
-
Isopropanol (i-PrOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask, add the α-nitroketone (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and p-TsOH (1.0 mmol, 1.0 equiv).
-
Add 3 mL of isopropanol to the flask.
-
Place the flask in an oil bath preheated to 80 °C and stir the mixture.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure isoxazoline product.
Protocol 2: Synthesis of 3-Benzoylisoxazolines using Chloramine-T [1]
This method utilizes chloramine-T as a moderate base to promote the cycloaddition.
Materials:
-
α-nitroketone (0.125 mmol)
-
Alkene (0.625 mmol)
-
Chloramine-T (0.0625 mmol)
-
Acetonitrile (CH3CN, 0.2 mL)
Procedure:
-
In a sealed vial, combine the α-nitroketone (0.125 mmol, 1.0 equiv), the alkene (0.625 mmol, 5.0 equiv), and chloramine-T (0.0625 mmol, 0.5 equiv).
-
Add acetonitrile (0.2 mL) to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction mixture for 18 hours.
-
After cooling to room temperature, proceed with a standard aqueous workup and extraction.
-
Purify the crude product by column chromatography to yield the desired 3-benzoylisoxazoline.
References
- 1. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Alkene 1,2-syn-Cyano-Hydroxylation Procedure Via Electrochemical Activation of Isoxazoline Cycloadducts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell-Based Assays with Isoxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoxazole derivatives in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Compound Solubility and Precipitation
Q1: My isoxazole derivative, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?
A1: This is a common issue due to the lower solubility of many organic compounds in aqueous media compared to DMSO. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. However, for compounds with poor aqueous solubility, you may need to carefully test slightly higher concentrations, ensuring you run appropriate vehicle controls to assess any effects of the DMSO itself.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the compound stock. Adding a cold solution can cause the compound to precipitate out.
-
Method of Addition: Instead of adding the DMSO stock directly to the full volume of media in the well, try the following:
-
Serial Dilution in Media: Prepare an intermediate dilution of your compound in pre-warmed media with vigorous mixing or vortexing before adding it to the cells.
-
Pluronic F-68: This non-ionic surfactant can help to increase the solubility of hydrophobic compounds in aqueous solutions. You can supplement your culture medium with a low, non-toxic concentration (e.g., 0.01-0.1%).
-
-
Sonication: Briefly sonicating the diluted compound in the final culture medium before adding it to the cells can help to break up small precipitates and improve dissolution.
Q2: I observe a fine, crystalline precipitate in my cell culture wells after a few hours of incubation with my isoxazole compound. What could be the cause and how do I fix it?
A2: This delayed precipitation can occur for several reasons:
-
Compound Instability: The isoxazole derivative may be unstable in the aqueous, physiological pH environment of the cell culture medium and could be degrading into a less soluble form. You can assess the stability of your compound by incubating it in cell culture medium for the duration of your experiment, then analyzing the sample by HPLC to check for degradation products.
-
Interaction with Media Components: The compound may be interacting with components in the serum or the medium itself, leading to the formation of an insoluble complex.
-
Exceeding Solubility Limit: Even if the compound initially dissolves, you may be working at a concentration that is at the very limit of its solubility in the culture medium. Over time, nucleation and precipitation can occur.
Troubleshooting Workflow for Precipitation Issues
Caption: A stepwise workflow for troubleshooting compound precipitation in cell culture.
2. Cytotoxicity and Cell Viability Assays (e.g., MTT, MTS)
Q3: My MTT assay results show unexpected cytotoxicity for my isoxazole derivative, even at low concentrations. How can I validate this?
A3: Unexpected cytotoxicity can be a genuine effect of the compound, or it can be an artifact of the assay itself. It's crucial to perform secondary assays to confirm the results.
-
Assay Interference: Some compounds can interfere with the MTT assay chemistry. For example, compounds with reducing properties can convert the MTT reagent to formazan non-enzymatically, leading to a false-positive signal for viability. Conversely, compounds that inhibit mitochondrial reductases without necessarily killing the cell can lead to a false-positive signal for cytotoxicity.
-
Alternative Viability Assays: Use a viability assay with a different readout to confirm your findings. Good alternatives include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
Real-Time Live/Dead Cell Staining: Using fluorescent dyes like propidium iodide and calcein-AM allows for microscopic visualization and quantification of live and dead cells.
-
Q4: I see a decrease in the MTT signal, but when I look at the cells under a microscope, they appear morphologically normal. What could be happening?
A4: This discrepancy often points to a metabolic effect rather than outright cell death.
-
Mitochondrial Inhibition: Your isoxazole derivative might be inhibiting mitochondrial dehydrogenases, the enzymes responsible for reducing MTT to formazan. This would lead to a reduced signal without causing cell death, at least in the short term.[1]
-
Metabolic Shift: The compound could be causing a shift in cellular metabolism away from pathways that contribute to MTT reduction.
Experimental Workflow for Unexpected Cytotoxicity
Caption: A workflow to investigate unexpected cytotoxicity results from an MTT assay.
3. Off-Target Effects and Pathway Analysis
Q5: My isoxazole derivative is designed to inhibit a specific kinase, but I'm seeing effects on unrelated pathways. How do I approach this?
A5: Off-target effects are common with small molecule inhibitors. A systematic approach is needed to characterize these effects.
-
Kinome Profiling: If you suspect off-target kinase inhibition, a kinome scan (a broad panel of kinase activity assays) can identify other kinases that your compound inhibits.
-
Western Blotting for Key Signaling Nodes: Analyze the phosphorylation status of key proteins in major signaling pathways (e.g., Akt, ERK, JNK) to see which pathways are being modulated by your compound.
-
Phenotypic Screening: Use a broader cell-based phenotypic screen (e.g., high-content imaging) to see what cellular changes your compound induces. This can provide clues about its mechanism of action beyond the intended target.
-
Control Compounds: Include a structurally related but inactive analogue of your compound in your experiments, if available. This can help to distinguish on-target from off-target effects.
Signaling Pathway: HSP90 Inhibition by an Isoxazole Derivative
Many isoxazole derivatives have been developed as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival.
References
Minimizing off-target effects of isoxazoline compounds
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of isoxazoline compounds. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for isoxazoline compounds?
Isoxazoline compounds primarily act as non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in invertebrates.[1][2][3][4] This selective inhibition blocks the transmission of neuronal signals in insects and acarines, leading to hyperexcitation, paralysis, and eventual death of the parasite.[1][3][4]
Q2: What are the known off-target effects of isoxazoline compounds in mammals?
While isoxazolines exhibit a higher selectivity for invertebrate GABA receptors, they can interact with mammalian GABA receptors, albeit with lower sensitivity.[1][5] The most commonly reported off-target effects are neurological, including muscle tremors, ataxia, and seizures.[4][6][7][8] These effects are thought to arise from the binding of isoxazolines to mammalian GABA receptors, disrupting normal inhibitory neurotransmission.
Q3: How can I minimize off-target effects during early-stage drug development?
Minimizing off-target effects starts with rational drug design and thorough screening.[9] Key strategies include:
-
Lead Optimization: Modify the isoxazoline scaffold to enhance selectivity for invertebrate over mammalian receptors. For instance, the development of sarolaner involved purifying the S-enantiomer to reduce potential off-target effects from the inactive enantiomer.[10]
-
In Vitro Selectivity Screening: Employ assays to compare the compound's activity on insect versus mammalian GABA receptors early in the development process.
-
Early Neurotoxicity Assessment: Conduct in vitro and in vivo neurotoxicity assays to identify potential liabilities.
Troubleshooting Guides
Problem: Unexpected Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Start with a wide range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below a toxic threshold (typically <0.5%). Run a solvent-only control. |
| Cell Line Sensitivity | Consider using a different cell line that may be less sensitive to the compound or its off-target effects. |
| Assay Interference | Some compounds can interfere with the assay chemistry (e.g., reducing MTT reagent non-enzymatically). Use an alternative cytotoxicity assay (e.g., LDH release, CellTiter-Glo) to confirm results.[11][12] |
| Contamination | Check cell cultures for microbial contamination. Ensure sterile technique during the assay.[13] |
Problem: Inconsistent Results in Electrophysiology Experiments
| Potential Cause | Troubleshooting Step |
| Poor Gigaseal Formation | Ensure the pipette tip is clean and fire-polished. Approach the cell with positive pressure and release it upon contact to form a seal. The cell health is critical; use healthy, smooth-surfaced cells.[2] |
| Electrical Noise | Ground all equipment properly. Use a Faraday cage to shield the setup from external electrical noise. Check for and eliminate ground loops.[2][14] |
| Unstable Recordings | Allow the whole-cell configuration to stabilize before recording. Monitor access resistance and discard cells with high or unstable access resistance. Ensure the perfusion system is not introducing vibrations.[2] |
| Compound Precipitation | Check the solubility of the isoxazoline compound in the bath solution. If necessary, adjust the solvent or concentration. |
Experimental Protocols
Protocol 1: In Vitro Selectivity Assessment using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol allows for the functional characterization of isoxazoline compounds on specific invertebrate and mammalian GABA receptor subtypes expressed in Xenopus oocytes.
1. Oocyte Preparation:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding the desired GABA receptor subunits (e.g., insect RDL and mammalian α1β2γ2s).
- Incubate oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with standard oocyte Ringer's solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
- Clamp the membrane potential at a holding potential of -60 mV.
- Apply GABA (at its EC10-EC20 concentration) to elicit a baseline current.
- Co-apply the isoxazoline compound with GABA and record the change in current.
- Perform a dose-response analysis to determine the IC50 of the isoxazoline compound.
3. Data Analysis:
- Compare the IC50 values of the compound on the invertebrate and mammalian GABA receptors to determine the selectivity ratio.
Quantitative Data Summary
The following table summarizes the inhibitory effects (IC50 values in µM) of four isoxazoline compounds on human and canine GABARs, providing a reference for selectivity.
| Compound | Human GABARs (IC50 in µM) | Canine GABARs (IC50 in µM) |
| Sarolaner | Partial to high inhibition | Partial to high inhibition |
| Afoxolaner | Partial to high inhibition | Partial to high inhibition |
| Fluralaner | 1.9 - 13 | 1.9 - 13 |
| Lotilaner | > 30 | > 30 |
Data adapted from a study on human and canine GABARs expressed in Xenopus oocytes.
Protocol 2: In Vitro Neurotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
- Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 2.5 x 10^4 cells per well.[15]
- Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.[15]
2. Compound Treatment:
- Prepare serial dilutions of the isoxazoline compound in cell culture medium.
- Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only and untreated controls.
- Incubate the plate for 24-48 hours.
3. MTT Assay:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the untreated control.
- Determine the CC50 (concentration that reduces cell viability by 50%).
Protocol 3: In Vivo Neurotoxicity Assessment in Rodents (Irwin Test)
The Irwin test is a primary observational screen to assess the acute neurobehavioral and physiological effects of a test compound in rodents.
1. Animal Dosing:
- Use at least three dose groups and a control group, with both male and female animals.
- Administer the isoxazoline compound (e.g., orally or intraperitoneally).
2. Observation:
- Conduct systematic observations at predefined time points (e.g., 30 min, 1, 2, 4, and 24 hours post-dose).
- Use a checklist to score various parameters, including:
- Behavioral: Alertness, grooming, stereotypy, passivity.
- Neurological: Tremors, convulsions, ataxia, righting reflex, grip strength.
- Autonomic: Salivation, lacrimation, pupil size.
3. Data Analysis:
- Compare the scores of the treated groups to the control group to identify any dose-dependent neurotoxic effects.
Visualizations
Caption: Mechanism of action of isoxazoline compounds.
Caption: Experimental workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. platypustech.com [platypustech.com]
- 14. biopac.com [biopac.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of ISO-1 and Other Macrophage Migration Inhibitory Factor (MIF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including sepsis, rheumatoid arthritis, and cancer. Its unique tautomerase activity, although not fully understood in its biological context, has become a key target for the development of small molecule inhibitors. This guide provides a comparative overview of ISO-1, a widely used reference MIF inhibitor, and other notable inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of MIF Inhibitors
The following tables summarize the in vitro efficacy of various MIF inhibitors, primarily focusing on their half-maximal inhibitory concentration (IC50) against the D-dopachrome tautomerase activity of MIF. Lower IC50 values indicate greater potency.
| Inhibitor | Target/Mechanism | IC50 (µM) | Ki (µM) | Kd (µM) | Notes |
| ISO-1 | D-dopachrome tautomerase inhibitor | ~7 | 24 | - | Widely used as a reference compound in MIF research.[1] |
| 4-IPP | Irreversible inhibitor, suicide substrate | ~0.7 | - | - | Approximately 10 times more potent than ISO-1.[2] |
| CPSI-1306 | Tautomerase inhibitor | - | - | - | Orally bioavailable antagonist. |
| Iguratimod (T-614) | Tautomerase inhibitor | 6.81 | - | - | Also a COX-2 inhibitor.[1] |
| MIF-IN-6 | Tautomerase inhibitor | 1.4 | 0.96 | - | Potent inhibitor that attenuates MIF-induced ERK phosphorylation. |
| MIF098 (Alissa-5) | Non-covalent tautomerase inhibitor | ~0.010 | - | - | Potent inhibitor that attenuates MIF-dependent ERK phosphorylation.[1] |
| ISO-66 | Tautomerase inhibitor | 1.5 | - | - | Shown to decrease tumor burden in mouse models.[1] |
| Jorgensen-3g/3h | Tautomerase and MIF-CD74 binding inhibitor | ~1 | - | - | Inhibits both enzymatic activity and receptor binding.[1] |
| Imalumab (BAX69) | Monoclonal antibody targeting oxidized MIF | - | - | - | Induces antibody-dependent cellular cytotoxicity (ADCC). |
| BTZO-1 | Binds to N-terminal Pro1 of MIF | - | - | 0.0686 | Chemical probe with high binding affinity. |
| RDR 03785 | Covalent inhibitor | 0.36 | - | - | Covalently modifies MIF. |
| 4-CPPC | Selective MIF-2 inhibitor | 33 (for MIF-1) | 431 (for MIF-1) | - | More selective for MIF-2 (Ki = 33 µM). |
| MKA031 | Non-competitive inhibitor | 1.7 | - | - | Interferes with MIF/AIF interaction. |
| MIF2-IN-1 | MIF-2 tautomerase inhibitor | 1.0 | - | - | Potent inhibitor of the MIF homolog, MIF-2. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of MIF inhibitors are provided below.
D-dopachrome Tautomerase Activity Assay
This assay measures the ability of a compound to inhibit the tautomerase enzymatic activity of MIF.
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester (substrate)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Test inhibitors (e.g., ISO-1, 4-IPP) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 475 nm
Procedure:
-
Prepare a stock solution of recombinant human MIF in the assay buffer.
-
Prepare serial dilutions of the test inhibitors in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
In a 96-well microplate, add the assay buffer, the MIF solution (e.g., to a final concentration of 50 nM), and the test inhibitor at various concentrations.
-
Pre-incubate the MIF and inhibitor mixture for a specified time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate, L-dopachrome methyl ester (e.g., to a final concentration of 0.72 mM), to each well.
-
Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 3 minutes) using a spectrophotometer. The rate of decrease in absorbance is proportional to the tautomerase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (MIF and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MIF-CD74 Binding Assay (ELISA)
This enzyme-linked immunosorbent assay (ELISA) quantifies the ability of an inhibitor to disrupt the interaction between MIF and its primary receptor, CD74.
Materials:
-
Recombinant human MIF
-
Recombinant soluble CD74 (sCD74)
-
High-binding 96-well ELISA plates
-
Blocking buffer (e.g., 2% w/v BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test inhibitors
-
Primary antibody against CD74 (or a tag on sCD74)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well ELISA plate with recombinant human MIF (e.g., 300 nM) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Wash the plate with wash buffer to remove unbound MIF.
-
Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Wash the plate again with wash buffer.
-
Prepare a mixture of sCD74 (e.g., 500 nM) and the test inhibitor at various concentrations in binding buffer (e.g., PBS with 1% BSA). Pre-incubate this mixture for 30 minutes at room temperature.
-
Add the sCD74-inhibitor mixture to the MIF-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound sCD74 and inhibitor.
-
Add the primary antibody against CD74 and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of MIF-CD74 binding for each inhibitor concentration and determine the IC50 value.
Inhibition of TNF-α Release from Macrophages
This cell-based assay assesses the functional effect of MIF inhibitors on the pro-inflammatory activity of MIF.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitors
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well cell culture plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 30 minutes to 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production and release of TNF-α.
-
Incubate the cells for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the effect of the inhibitor on TNF-α release and calculate the IC50 value if applicable.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to MIF and its inhibitors.
Caption: MIF Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating MIF Inhibitors.
References
- 1. Macrophage-derived, Macrophage Migration Inhibitory Factor (MIF) is Necessary to Induce Disease in the K/BxN Serum-induced Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OxMIF: a druggable isoform of macrophage migration inhibitory factor in cancer and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Target of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester, commonly known as ISO-1, with alternative compounds in validating its biological target, Macrophage Migration Inhibitory Factor (MIF). The following sections present experimental data, detailed protocols, and visual workflows to objectively assess its performance.
Executive Summary
3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester (ISO-1) is a known inhibitor of Macrophage Migration Inhibitory Factor (MIF), a cytokine implicated in various inflammatory diseases and cancer. This guide focuses on validating MIF as the biological target of ISO-1 by comparing its inhibitory activity and its effects on a key signaling pathway, the Transforming Growth Factor-beta (TGF-β) induced Epithelial-to-Mesenchymal Transition (EMT), with two alternative MIF inhibitors: 4-iodo-6-phenylpyrimidine (4-IPP) and Iguratimod.
Comparison of MIF Inhibitors
The primary mechanism of action for these compounds is the inhibition of the tautomerase activity of MIF. The following table summarizes their respective potencies.
| Compound | Target | IC50 (MIF Tautomerase Activity) |
| ISO-1 | MIF | ~7 µM |
| 4-IPP | MIF | ~5 µM |
| Iguratimod | MIF | 6.81 µM |
Impact on TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT)
TGF-β is a key cytokine that can induce EMT, a process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is crucial in fibrosis and cancer metastasis. Inhibition of MIF has been shown to modulate this process.
A study on the effect of Iguratimod on TGF-β1-induced EMT in human kidney proximal tubular epithelial cells (HK2) provides a quantitative benchmark.[1] Treatment with TGF-β1 for 48 hours resulted in a significant decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker fibronectin.[1] Iguratimod was shown to counteract these changes in a dose-dependent manner.
While direct head-to-head quantitative comparisons in the same experimental setup are limited, existing data suggests that both ISO-1 and 4-IPP also play a role in regulating mesenchymal transition. Research has indicated that 4-IPP can downregulate the stemness phenotype and mesenchymal trans-differentiation in glioblastoma multiforme.[2][3]
The following table presents a qualitative comparison based on available literature. A comprehensive quantitative comparison would require further head-to-head studies.
| Compound | Effect on TGF-β-induced EMT | Key Findings |
| ISO-1 | Inhibition of EMT through the TGF-β/Smad4 axis has been reported, but specific quantitative data on marker modulation is not readily available in direct comparative studies. | Further quantitative studies are needed to benchmark its efficacy against other MIF inhibitors in this pathway. |
| 4-IPP | Downregulates mesenchymal trans-differentiation. | The direct effect on TGF-β-induced EMT and a quantitative comparison with ISO-1 and Iguratimod are areas for further investigation.[2][3] |
| Iguratimod | Prevents TGF-β1-induced downregulation of E-cadherin and upregulation of fibronectin.[1] It also inhibits the phosphorylation of TGFβRII, Smad2/3, and p38 MAPK.[1] | Demonstrates a clear inhibitory effect on key markers and signaling molecules in the TGF-β pathway.[1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used for validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: TGF-β Signaling Pathway and MIF Inhibition.
Caption: Workflow for TGF-β-induced EMT Assay.
Experimental Protocols
MIF Tautomerase Activity Assay
This assay measures the ability of a compound to inhibit the tautomerase activity of MIF.
Materials:
-
Recombinant human MIF
-
L-dopachrome methyl ester (substrate)
-
Spectrophotometer
-
Test compounds (ISO-1, 4-IPP, Iguratimod) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
Procedure:
-
Prepare a solution of recombinant human MIF in the assay buffer.
-
Pre-incubate the MIF solution with various concentrations of the test compound (or solvent control) for a specified time at room temperature.
-
Prepare the L-dopachrome methyl ester substrate solution immediately before use.
-
Initiate the reaction by adding the substrate to the MIF/inhibitor mixture.
-
Monitor the decrease in absorbance at 475 nm over time using a spectrophotometer. This decrease corresponds to the conversion of L-dopachrome methyl ester.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
TGF-β-Induced EMT Assay
This assay assesses the effect of MIF inhibitors on the cellular changes associated with EMT induced by TGF-β.
Materials:
-
Epithelial cell line (e.g., human kidney proximal tubular epithelial cells - HK2, or human lung adenocarcinoma cells - A549)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
Test compounds (ISO-1, 4-IPP, Iguratimod)
-
Antibodies for Western blotting and immunofluorescence (e.g., anti-E-cadherin, anti-Vimentin, anti-fibronectin)
-
Reagents for qRT-PCR (primers for EMT-related genes like SNAI1, VIM)
-
Western blotting and immunofluorescence imaging equipment
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed the epithelial cells in appropriate culture plates.
-
Once the cells reach a desired confluency, pre-treat them with various concentrations of the MIF inhibitor or vehicle control for a specified duration.
-
Induce EMT by adding a predetermined concentration of TGF-β1 to the culture medium.
-
Incubate the cells for a period sufficient to observe EMT changes (e.g., 48-72 hours).
-
-
Analysis of EMT Markers:
-
Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against E-cadherin (epithelial marker) and Vimentin or fibronectin (mesenchymal markers).
-
Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Quantify the band intensities to determine the relative protein expression levels.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the cells and reverse transcribe it to cDNA.
-
Perform qRT-PCR using primers specific for EMT-related transcription factors (e.g., SNAI1) and mesenchymal markers (e.g., VIM).
-
Normalize the expression levels to a housekeeping gene to determine the relative changes in gene expression.
-
-
Immunofluorescence:
-
Fix and permeabilize the cells grown on coverslips.
-
Incubate with primary antibodies against E-cadherin and Vimentin.
-
Use fluorescently labeled secondary antibodies for visualization.
-
Capture images using a fluorescence microscope to observe changes in protein localization and cell morphology.
-
-
Conclusion
The available data confirms that 3-(4-Hydroxyphenyl)-4,5-dihydro-5-isoxazoleacetic acid methyl ester (ISO-1) is an inhibitor of MIF tautomerase activity. Comparative analysis with 4-IPP and Iguratimod reveals similar potencies in this regard. Furthermore, evidence suggests that MIF inhibition, as demonstrated with Iguratimod, can effectively counteract TGF-β-induced EMT by modulating key signaling pathways involving Smad proteins. While ISO-1 is reported to act on the TGF-β/Smad4 axis, a direct, quantitative head-to-head comparison with other MIF inhibitors in the context of TGF-β-induced EMT is necessary for a more definitive validation of its performance and to fully elucidate its therapeutic potential in diseases driven by these processes. Future research should focus on such direct comparative studies to establish a clearer hierarchy of efficacy among these MIF inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship of Hydroxyphenyl Isoxazolines
For Researchers, Scientists, and Drug Development Professionals
The isoxazoline scaffold is a versatile heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The incorporation of a hydroxyphenyl group into the isoxazoline core has proven to be a critical determinant of biological activity, influencing ligand-receptor interactions and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of hydroxyphenyl isoxazolines across various biological targets, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the biological activities of a series of hydroxyphenyl isoxazoline derivatives, providing a quantitative basis for understanding their SAR.
| Compound ID | Structure | Biological Target | Activity (RBA %)[1] |
| 4a | 3,5-bis(4-hydroxyphenyl)-4-(styryl)isoxazole | Estrogen Receptor α (ERα) | 3.5 |
| 4b | 3,5-bis(4-hydroxyphenyl)-4-(4-methylstyryl)isoxazole | Estrogen Receptor α (ERα) | 4.1 |
| 4c | 3,5-bis(4-hydroxyphenyl)-4-(4-methoxystyryl)isoxazole | Estrogen Receptor α (ERα) | 5.2 |
| 4d | 3,5-bis(4-hydroxyphenyl)-4-(4-chlorostyryl)isoxazole | Estrogen Receptor α (ERα) | 6.8 |
| 4e | 3,5-bis(4-hydroxyphenyl)-4-(4-fluorostyryl)isoxazole | Estrogen Receptor α (ERα) | 7.5 |
| 4f | 3,5-bis(4-hydroxyphenyl)-4-(3-methoxystyryl)isoxazole | Estrogen Receptor α (ERα) | 4.9 |
| 4g | 3,5-bis(4-hydroxyphenyl)-4-(3-chlorostyryl)isoxazole | Estrogen Receptor α (ERα) | 5.5 |
| 4h | 3,5-bis(4-hydroxyphenyl)-4-(4-hydroxystyryl)isoxazole | Estrogen Receptor α (ERα) | 16.4[1] |
| 4i | 3,5-bis(4-hydroxyphenyl)-4-(3-hydroxystyryl)isoxazole | Estrogen Receptor α (ERα) | 8.7[1] |
| 4j | 3,5-bis(4-hydroxyphenyl)-4-(propenyl)isoxazole | Estrogen Receptor α (ERα) | <1 |
| 4k | 3,5-bis(4-hydroxyphenyl)-4-(isopropenyl)isoxazole | Estrogen Receptor α (ERα) | <1 |
| 4l | 3,5-bis(4-hydroxyphenyl)-4-(butenyl)isoxazole | Estrogen Receptor α (ERα) | <1 |
| 4m | 3,5-bis(4-hydroxyphenyl)-4-(pentenyl)isoxazole | Estrogen Receptor α (ERα) | <1 |
*RBA: Relative Binding Affinity compared to estradiol (100%).
Structure-Activity Relationship Insights
The data presented above for 3,5-bis(4-hydroxyphenyl)isoxazoles as estrogen receptor ligands reveals several key SAR points:
-
Importance of the Hydroxyphenyl Groups: The two 4-hydroxyphenyl groups at positions 3 and 5 of the isoxazole ring are crucial for mimicking the steroidal core of estradiol and anchoring the ligand in the receptor binding pocket.
-
Impact of the 4-Substituent: The nature of the substituent at the 4-position of the isoxazole ring significantly modulates the binding affinity.
-
Simple alkyl vinyl groups (propenyl, isopropenyl, butenyl, pentenyl) result in a substantial loss of affinity, indicating that a larger, aromatic substituent is preferred.
-
The presence of a styryl group at the 4-position is well-tolerated.
-
Substitution on the styryl ring further influences binding. A hydroxyl group at the para-position of the styryl ring (compound 4h ) leads to the highest affinity in the series[1]. This suggests a specific hydrogen bond interaction within the ERα ligand-binding domain.
-
Electron-donating (methoxy) and electron-withdrawing (chloro, fluoro) groups on the styryl ring also enhance affinity compared to the unsubstituted styryl group.
-
Beyond estrogen receptor activity, other studies have highlighted the importance of the hydroxyphenyl moiety in isoxazolines for other biological activities, such as anti-inflammatory and insecticidal properties. For instance, isoxazoline-based insecticides are known to be potent blockers of GABA-gated chloride channels in insects[2][3][4].
Experimental Protocols
Synthesis of 4-(Substituted styryl/alkenyl)-3,5-bis(4-hydroxyphenyl)isoxazoles
A general synthetic route to these compounds involves a Suzuki coupling reaction. An iodo-isoxazole intermediate is coupled with a series of styryl or alkenyl boronic acids, followed by O-demethylation to yield the final hydroxyphenyl compounds[1].
Estrogen Receptor α Competitive Binding Assay
The relative binding affinity (RBA) of the synthesized compounds for the ERα ligand-binding domain (LBD) is determined using a competitive binding assay. This assay measures the ability of a test compound to displace a radiolabeled estrogen, typically [3H]estradiol, from the ERα-LBD. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the RBA relative to estradiol[1].
Visualizations
Caption: Logical relationship of SAR for ERα affinity.
Caption: General experimental workflow for SAR studies.
Caption: Signaling pathway of isoxazoline insecticides.
References
- 1. Synthesis and Evaluation of 4-(Substituted styryl/alkenyl) -3,5-Bis(4-hydroxyphenyl)-isoxazoles as Ligands for the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 4. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
A Comparative Efficacy Analysis of Isoxazoline Derivatives Versus Phenylpyrazoles for Ectoparasite Control
Guide for Researchers and Drug Development Professionals
The isoxazoline class of parasiticides represents a significant advancement in veterinary medicine for the control of ectoparasites such as fleas and ticks. This guide provides a comparative analysis of the efficacy of isoxazoline derivatives (e.g., fluralaner, afoxolaner, lotilaner, sarolaner) against the established phenylpyrazole drug, fipronil. The comparison is based on their mechanism of action, speed of kill, and duration of efficacy, supported by data from controlled studies.
Mechanism of Action: A Tale of Two Antagonists
Both isoxazolines and fipronil target the nervous system of invertebrates, but their interaction with the target receptors differs, influencing their potency and selectivity.
Isoxazoline Derivatives: This class of drugs acts as potent, non-competitive antagonists of gamma-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels in the nerve and muscle cells of parasites.[1][2][3] By binding to these channels, isoxazolines block the influx of chloride ions, which prevents hyperpolarization of the neuronal membrane. This blockade leads to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately the death of the flea or tick.[2][4] A key advantage of isoxazolines is their high selectivity for invertebrate receptors over mammalian ones, contributing to their favorable safety profile in companion animals.[3][5]
Fipronil (Phenylpyrazole): Fipronil also functions by blocking GABA- and glutamate-gated chloride channels, leading to parasite hyperexcitation and death.[6] However, studies have shown that isoxazolines like fluralaner exhibit significantly higher potency, with receptor binding that is 5–236 times better than fipronil on arthropod GABA-gated chloride channels.[7] This difference in receptor potency may translate to improved efficacy under field conditions.[7]
Quantitative Efficacy Comparison
Controlled studies have demonstrated significant differences in the speed of kill and duration of action between isoxazoline derivatives and fipronil, as well as among the isoxazolines themselves.
Table 1: Comparative Efficacy Against Fleas (Ctenocephalides felis) and Ticks
| Drug Class | Active Ingredient | Known Drug (Brand) | Target Parasite | Efficacy & Speed of Kill | Duration of Action | Source |
|---|---|---|---|---|---|---|
| Isoxazoline | Fluralaner | Bravecto® | Fleas | >99.4% kill at 8 hours; >98% efficacy maintained for 12 weeks at 8-hour checks.[8] | 12 Weeks | [8][9] |
| Phenylpyrazole | Fipronil | Frontline® | Fleas | 93.0% - 97.3% efficacy over 12 weeks (with 3 monthly treatments).[9] | 4 Weeks | [7][9] |
| Isoxazoline | Fluralaner | Bravecto® | Ticks (I. ricinus) | 89.6% kill at 4 hours; 100% kill at 12 hours.[10] | 12 Weeks | [10] |
| Phenylpyrazole | Fipronil | Frontline® | Ticks | 93.8% - 100% efficacy over 12 weeks (with 3 monthly treatments).[9] | 4 Weeks | [7][9] |
| Isoxazoline | Afoxolaner | NexGard® | Ticks (H. marginatum) | >97% efficacy at 48 hours; >99% at 72 hours.[11] | ≥ 5 Weeks | [11][12] |
| Isoxazoline | Lotilaner | Credelio™ | Ticks (A. americanum) | 59.6% efficacy at 12 hours (Day 21); 97.4% at 24 hours (Day 21).[13][14] | 4 Weeks | [13][14] |
| Isoxazoline | Sarolaner | Simparica Trio™ | Ticks (A. americanum) | 0.0% efficacy at 12 hours (Day 21); 13.6% at 24 hours (Day 21).[13][14] | 4 Weeks |[13][14] |
Data compiled from multiple independent, controlled studies. Efficacy percentages represent the reduction in parasite counts compared to untreated control groups.
The data indicates that isoxazolines generally provide a more rapid onset of action and a longer duration of protection from a single dose compared to the monthly application of fipronil.[8][9] Notably, a single oral dose of fluralaner was found to be superior in flea control over a 12-week period compared to three sequential topical doses of fipronil.[15] Furthermore, studies comparing different isoxazolines show that lotilaner has a more rapid and sustained speed of kill against the lone star tick (Amblyomma americanum) than sarolaner or afoxolaner.[13][14]
Experimental Protocols
The efficacy data presented is derived from standardized, controlled laboratory and field studies. A typical protocol for evaluating these ectoparasiticides is outlined below.
Standard Protocol for a Controlled Efficacy Study:
-
Animal Selection and Acclimation: Healthy, purpose-bred dogs (e.g., Beagles) are selected.[13] Animals are individually housed to prevent cross-infestation and are acclimated to study conditions.
-
Randomization and Group Allocation: Animals are randomly allocated to an untreated control group and one or more treatment groups to ensure unbiased comparison.[16][17] Group sizes must be statistically adequate.[17]
-
Pre-Treatment Infestation: To ensure all animals are susceptible, they are infested with a known number of parasites (e.g., 50-100 adult fleas or 50 adult ticks) prior to treatment.[13][18]
-
Treatment Administration: The investigational product is administered according to the manufacturer's recommended dose and route (e.g., a single oral chewable tablet).[9][13] The control group receives no treatment.
-
Post-Treatment Efficacy Assessment: Parasite counts are performed at predetermined time points (e.g., 4, 8, 12, 24, 48 hours) after treatment.[8][13] This is typically achieved by combing the animal's entire coat to remove and count live parasites.[18]
-
Sustained Efficacy Assessment: To determine the duration of action, animals are re-infested with parasites at regular intervals (e.g., weekly or monthly), and parasite counts are repeated at the same time points after each re-infestation.[8]
-
Efficacy Calculation: The efficacy is calculated for each time point as the percentage reduction in the geometric mean of live parasite counts from the treated group compared to the untreated control group.[13][16]
References
- 1. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 2. researchgate.net [researchgate.net]
- 3. merckvetmanual.com [merckvetmanual.com]
- 4. GABAergic Neurotransmission and Toxicity 3: Isoxazolines [ouci.dntb.gov.ua]
- 5. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto™ (fluralaner) against Frontline™ (fipronil) in flea- and tick-infested dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Onset of activity of fluralaner (BRAVECTO™) against Ctenocephalides felis on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rutgers.primo.exlibrisgroup.com [rutgers.primo.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of a single administration of afoxolaner (NexGard®) or fipronil plus permethrin (Frontline® Tri-Act) against Hyalomma marginatum ticks in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative speed of kill provided by lotilaner (Credelio™), sarolaner (Simparica Trio™), and afoxolaner (NexGard™) to control Amblyomma americanum infestations on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dvm360.com [dvm360.com]
- 15. A randomized, blinded, controlled and multi-centered field study comparing the efficacy and safety of Bravecto™ (fluralaner) against Frontline™ (fipronil) in flea- and tick-infested dogs - Vetsmart Bulário [vetsmart.com.br]
- 16. ema.europa.eu [ema.europa.eu]
- 17. nda.or.ug [nda.or.ug]
- 18. ema.europa.eu [ema.europa.eu]
Isoxazoline Ectoparasiticides: A Comparative Analysis of Mammalian Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The isoxazoline class of ectoparasiticides, including compounds such as fluralaner, afoxolaner, sarolaner, and lotilaner, has become a cornerstone of veterinary medicine for the control of fleas and ticks. Their mechanism of action involves the antagonism of insect and acarid γ-aminobutyric acid (GABA)-gated chloride channels, leading to paralysis and death of the parasites.[1][2] This targeted activity is crucial for their efficacy and safety profile in mammalian species. However, concerns regarding potential off-target effects on mammalian receptors, particularly GABA receptors, have prompted in-depth investigations into their cross-reactivity. This guide provides a comprehensive comparison of the cross-reactivity of four major isoxazoline compounds with mammalian GABA receptors, supported by experimental data and detailed protocols.
Quantitative Comparison of Isoxazoline Activity at Mammalian GABA Receptors
The primary concern for the safety of isoxazoline-based products in mammals is their potential interaction with the central nervous system, where GABA is the main inhibitory neurotransmitter. The following table summarizes the half-maximal inhibitory concentration (IC50) values for fluralaner, afoxolaner, sarolaner, and lotilaner on various human and canine GABA receptor subunit combinations expressed in Xenopus oocytes. Lower IC50 values indicate a higher potency of inhibition.
| Isoxazoline Compound | Receptor Subunit Combination | Species | IC50 (µM) | Reference |
| Fluralaner | α1β2γ2 | Human | 4.6 | [1] |
| α2β2γ2 | Human | 2.5 | [1] | |
| α3β2γ2 | Human | 5.7 | [1] | |
| α5β2γ2 | Human | 1.9 | [1] | |
| α6β2γ2 | Human | 2.1 | [1] | |
| α1β2γ2 | Canine | 3.0 | [1] | |
| α2β2γ2 | Canine | 2.2 | [1] | |
| α3β2γ2 | Canine | 13.0 | [1] | |
| α5β2γ2 | Canine | 2.4 | [1] | |
| Afoxolaner | α1β2γ2 | Human | 4.6 | [1] |
| α2β2γ2 | Human | 11.2 | [1] | |
| α3β2γ2 | Human | 20.5 | [1] | |
| α5β2γ2 | Human | 6.8 | [1] | |
| α1β2γ2 | Canine | 3.0 | [1] | |
| α2β2γ2 | Canine | 20.6 | [1] | |
| α3β2γ2 | Canine | >30 | [1] | |
| α5β2γ2 | Canine | 10.9 | [1] | |
| Sarolaner | α1β2γ2 | Human | >30 | [1] |
| α2β2γ2 | Human | >30 | [1] | |
| α3β2γ2 | Human | >30 | [1] | |
| α5β2γ2 | Human | 8.4 | [1] | |
| α1β2γ2 | Canine | 10.2 | [1] | |
| α2β2γ2 | Canine | 21.8 | [1] | |
| α3β2γ2 | Canine | >30 | [1] | |
| α5β2γ2 | Canine | 15.5 | [1] | |
| Lotilaner | All tested human and canine subtypes | Human & Canine | >30 | [1] |
Key Findings:
-
Fluralaner exhibits the highest potency for inhibiting both human and canine GABA receptors among the tested isoxazolines, with IC50 values in the low micromolar range.[1]
-
Afoxolaner and Sarolaner show a lower to moderate inhibitory potential on mammalian GABA receptors compared to fluralaner.[1]
-
Lotilaner demonstrates the most favorable safety profile in this context, with minimal to no inhibitory effect on any of the tested human and canine GABA receptor subtypes at concentrations up to 30 µM.[1]
-
It is important to note that isoxazolines exhibit a significantly higher selectivity for insect GABA receptors, which is the basis for their insecticidal and acaricidal activity.[1][3]
Experimental Protocols
The data presented above were generated using a well-established methodology for studying the function of ion channels.
Heterologous Expression of GABA Receptors in Xenopus laevis Oocytes
This technique allows for the controlled expression of specific GABA receptor subunit combinations in a system that is readily amenable to electrophysiological measurements.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired human or canine GABA receptor subunits (e.g., α1, β2, γ2) are synthesized in vitro. A specific ratio of the subunit cRNAs is then injected into the cytoplasm of the oocytes.
-
Incubation: The injected oocytes are incubated for 2-7 days to allow for the translation of the cRNAs and the assembly and insertion of functional GABA receptors into the oocyte membrane.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This technique is used to measure the ion flow through the expressed GABA receptor channels in response to GABA and the inhibitory effects of the isoxazoline compounds.
-
Oocyte Placement: An oocyte expressing the target GABA receptors is placed in a recording chamber and continuously perfused with a saline solution.
-
Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (typically -80 mV).
-
GABA Application: A baseline current is established, and then GABA is applied to the oocyte, which activates the GABA receptors and elicits an inward chloride current.
-
Isoxazoline Application: The oocyte is then exposed to varying concentrations of the isoxazoline compound, followed by the co-application of GABA. The reduction in the GABA-evoked current in the presence of the isoxazoline is measured.
-
Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value, which represents the concentration of the isoxazoline that inhibits 50% of the maximal GABA-induced current.
Mammalian GABA-A Receptor Signaling Pathway
GABA-A receptors are pentameric ligand-gated ion channels that are crucial for fast inhibitory neurotransmission in the central nervous system.[4]
The binding of GABA to its receptor opens an integral chloride ion channel, leading to an influx of negatively charged chloride ions into the neuron.[5] This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus inhibiting neurotransmission. Isoxazoline compounds act as non-competitive antagonists, meaning they bind to a site on the receptor different from the GABA binding site and block the channel, thereby preventing the inhibitory effect of GABA.[6]
Conclusion
The available data from in vitro studies on recombinant mammalian GABA receptors provide valuable insights into the comparative safety profiles of different isoxazoline compounds. While fluralaner shows the highest potential for cross-reactivity, its IC50 values are still in the micromolar range, suggesting a significant safety margin at therapeutic doses. Lotilaner exhibits the lowest potential for interaction with mammalian GABA receptors. It is crucial for researchers and drug development professionals to consider these differences when designing new therapeutic agents or assessing the safety of existing products. The experimental protocols described herein represent the standard for evaluating the activity of compounds at ligand-gated ion channels and are essential for a thorough understanding of their pharmacological properties.
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potency of GABA at human recombinant GABA(A) receptors expressed in Xenopus oocytes: a mini review [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo mechanisms of action of isoxazole derivatives across various therapeutic areas. Isoxazole, a five-membered heterocyclic ring, serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with potent anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This guide delves into the experimental evidence supporting these activities, offering detailed protocols, quantitative data, and mechanistic insights to inform future research and drug development efforts.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Isoxazole derivatives have demonstrated significant anti-inflammatory effects in vivo, primarily evaluated through the carrageenan-induced paw edema model in rodents. This model mimics the acute inflammatory response, allowing for the assessment of a compound's ability to reduce swelling and inflammation.
One of the key mechanisms underlying the anti-inflammatory action of isoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, isoxazole derivatives can effectively suppress the inflammatory cascade.
Comparative Performance of Isoxazole Derivatives in Anti-inflammatory Assays
| Compound/Alternative | Animal Model | Dose | Percent Edema Inhibition | Reference Standard |
| Isoxazole Derivative A | Rat | 10 mg/kg | 55% | Diclofenac Sodium |
| Isoxazole Derivative B | Rat | 10 mg/kg | 62% | Diclofenac Sodium |
| Diclofenac Sodium | Rat | 10 mg/kg | 68% | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standardized procedure for inducing and measuring acute inflammation in a rat model to assess the anti-inflammatory potential of isoxazole derivatives.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test isoxazole derivatives
-
Reference drug (e.g., Diclofenac Sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Reference standard, and Test compound groups (different doses of isoxazole derivatives).
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Percent Edema = [(Paw volume at time t - Paw volume at time 0) / Paw volume at time 0] x 100
-
Percent Inhibition = [ (Mean edema of control group - Mean edema of treated group) / Mean edema of control group ] x 100
-
Antioxidant Activity: Modulating the Nrf2-Keap1 Signaling Pathway
The antioxidant properties of isoxazole derivatives are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[1] Under normal conditions, Nrf2 is kept inactive by Keap1. However, upon exposure to oxidative stress or electrophilic compounds like certain isoxazole derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent protection against oxidative damage.[1]
In Vivo Antioxidant Performance of an Isoxazole Derivative
| Compound | Animal Model | Dose | Measurement | Result | Reference Standard |
| Fluorophenyl-isoxazole-carboxamide 2a | Mouse | 5 and 10 mg/kg (i.p.) | Total Antioxidant Capacity (TAC) | Two-fold greater than Quercetin | Quercetin |
Experimental Protocol: In Vivo Assessment of Total Antioxidant Capacity (TAC) in Mice
This protocol describes the methodology for evaluating the in vivo antioxidant potential of isoxazole derivatives by measuring the total antioxidant capacity in mouse plasma.[2]
Materials:
-
Male mice (25-30 g)
-
Test isoxazole derivative
-
Reference antioxidant (e.g., Quercetin)
-
Vehicle
-
Anesthesia
-
Blood collection tubes with anticoagulant
-
Centrifuge
-
Commercial TAC assay kit
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week and divide them into control and treatment groups.
-
Drug Administration: Administer the test compound or reference antioxidant intraperitoneally (i.p.).
-
Blood Collection: At a predetermined time point after administration, anesthetize the mice and collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
TAC Measurement: Determine the total antioxidant capacity of the plasma samples using a commercial TAC assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TAC levels of the treated groups with the control group to determine the in vivo antioxidant effect of the test compound.
Anticancer Activity: Inducing Programmed Cell Death
Several isoxazole derivatives have shown promising anticancer activity in vivo, primarily through the induction of apoptosis, or programmed cell death.[3][4] This is a critical mechanism for eliminating cancerous cells without inducing an inflammatory response. Some isoxazole derivatives exert their pro-apoptotic effects by inhibiting Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone that is often overexpressed in cancer cells and is responsible for stabilizing a number of oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately triggering apoptosis.
In Vivo Antitumor Efficacy of Isoxazole Derivatives in Xenograft Models
| Compound | Cancer Model | Animal Model | Dose and Route | Tumor Growth Inhibition |
| Diaryl Isoxazole 11 | Mahlavu hepatocellular carcinoma | Nude mice | 20 mg/kg, i.p. | ~40% |
| Diaryl Isoxazole 11 | MDA-MB-231 breast cancer | Nude mice | 20 mg/kg, i.p. | ~50% |
| Diaryl Pyrazole 85 | Mahlavu hepatocellular carcinoma | Nude mice | 20 mg/kg, i.p. | ~85% |
| Diaryl Pyrazole 85 | MDA-MB-231 breast cancer | Nude mice | 20 mg/kg, i.p. | ~60% |
Experimental Protocol: Xenograft Tumor Model in Nude Mice
This protocol details the establishment of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo anticancer efficacy of isoxazole derivatives.[5]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Human cancer cell line (e.g., Mahlavu, MDA-MB-231)
-
Cell culture medium (e.g., DMEM)
-
Matrigel (for certain cell lines)
-
Test isoxazole derivative
-
Vehicle control
-
Calipers
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 10 x 10^6 cells in 150 µL of DMEM) into the flank of each mouse. For some cell lines, a mixture of cells and Matrigel is used.[5]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume and mouse weight regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the planned dosing schedule and route (e.g., intraperitoneally).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Antimicrobial Activity: Disrupting Bacterial Integrity
While in vivo data on the specific mechanisms of antimicrobial action for isoxazole derivatives are still emerging, in vitro studies suggest that they can act as bacteriostatic or bactericidal agents.[6] A key proposed mechanism is the inhibition of bacterial cell wall synthesis.[7] The bacterial cell wall is essential for maintaining cell shape and integrity, and its disruption leads to cell lysis and death.
Future Directions for In Vivo Antimicrobial Studies
To confirm the in vivo mechanism of action of antimicrobial isoxazole derivatives, further research is needed. Animal models of bacterial infection, such as sepsis or localized infection models, can be employed. Key parameters to investigate would include:
-
Bacterial load reduction: Measuring the number of colony-forming units (CFUs) in various organs or at the site of infection.
-
Survival studies: Assessing the ability of the isoxazole derivative to improve survival rates in infected animals.
-
Histopathological analysis: Examining tissue samples for signs of infection and inflammation.
-
Mechanism of action studies: Investigating the effect of the compound on bacterial cell wall integrity or other specific bacterial targets in the in vivo setting.
This guide provides a foundational understanding of the in vivo mechanisms of action of isoxazole derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to further explore and harness the therapeutic potential of this versatile class of compounds. As research progresses, a more detailed picture of their in vivo efficacy and mechanisms will undoubtedly emerge, paving the way for the development of novel and effective therapies.
References
- 1. Effects of 3‐Bromo‐4,5‐dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase‐1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. in-vitro-and-in-vivo-assessment-of-the-antioxidant-potential-of-isoxazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 3. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 4. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. m.youtube.com [m.youtube.com]
Validating In Vitro Discoveries in Preclinical Animal Models: A Comparative Guide
For researchers, scientists, and professionals in drug development, the transition from promising in vitro results to successful in vivo validation is a critical juncture. This guide provides an objective comparison of in vitro findings and their subsequent validation in animal models, supported by experimental data and detailed methodologies. We will focus on a case study involving the role of Cms1 Ribosomal Small Subunit Homolog (CMSS1) in Hepatocellular Carcinoma (HCC) to illustrate this crucial process.
Data Presentation: In Vitro vs. In Vivo
The following tables summarize the quantitative data from a study investigating the effects of CMSS1 on HCC cell proliferation both in a controlled laboratory setting (in vitro) and within a living organism (in vivo).
Table 1: In Vitro Assessment of CMSS1 on HCC Cell Proliferation (HepG2 cells)
| Experimental Group | Assay | Mean Absorbance (OD 450nm) ± SD | Fold Change vs. Control | p-value |
| Control | CCK-8 | 1.5 ± 0.1 | 1.0 | - |
| CMSS1 Overexpression | CCK-8 | 2.5 ± 0.2 | 1.67 | < 0.01 |
| CMSS1 Knockdown | CCK-8 | 0.8 ± 0.1 | 0.53 | < 0.01 |
Table 2: In Vivo Validation of CMSS1's Role in HCC Tumor Growth
| Experimental Group | Parameter | Mean Value ± SD | % Increase vs. Control | p-value |
| Control (Vector) | Tumor Volume (mm³) | 450 ± 50 | - | < 0.01 |
| CMSS1 Overexpression | Tumor Volume (mm³) | 900 ± 70 | 100% | < 0.01 |
| Control (Vector) | Tumor Weight (g) | 0.4 ± 0.05 | - | < 0.01 |
| CMSS1 Overexpression | Tumor Weight (g) | 0.8 ± 0.08 | 100% | < 0.01 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro: Cell Proliferation (CCK-8) Assay
This assay determines cell viability and proliferation.
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.
-
Transfection: Cells were transfected with either a CMSS1 overexpression plasmid, a CMSS1 knockdown plasmid, or a control vector.
-
Incubation: Following transfection, cells were incubated for 48 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 2 hours.
-
Data Acquisition: The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.[1][2][3][4][5][6]
In Vivo: Subcutaneous Xenograft Mouse Model
This model is used to study the effect of CMSS1 on tumor growth in a living organism.
-
Cell Preparation: HepG2 cells transfected with either the CMSS1 overexpression plasmid or a control vector were harvested and resuspended in PBS.
-
Animal Model: Four-week-old male nude mice were used for the study.
-
Injection: 5 x 10^6 cells were injected subcutaneously into the flank of each mouse.[7][8][9][10][11]
-
Tumor Monitoring: Tumor growth was monitored every two days by measuring the length and width of the tumor with calipers. Tumor volume was calculated using the formula: (width² x length)/2.[7]
-
Endpoint Analysis: After a predetermined period, the mice were euthanized, and the tumors were excised and weighed.
Visualization of Pathways and Workflows
Diagrams are provided below to visually represent the signaling pathway investigated and the experimental workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCK8 Cell Viability Assay [bio-protocol.org]
- 4. ptglab.com [ptglab.com]
- 5. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 6. apexbt.com [apexbt.com]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. yeasenbio.com [yeasenbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. escholarship.org [escholarship.org]
Assessing the selectivity of 3-aryl-4,5-dihydroisoxazoles for their intended target
A Comparative Guide for Researchers and Drug Development Professionals
The 3-aryl-4,5-dihydroisoxazole scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of the selectivity of 3-aryl-4,5-dihydroisoxazole derivatives for their intended target, with a focus on monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Experimental data, detailed protocols, and visual representations of relevant signaling pathways are presented to aid researchers in their evaluation of these compounds.
Comparative Selectivity Data
A series of 3,5-diaryl-4,5-dihydroisoxazoles have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes. The following table summarizes the in vitro inhibitory activity (IC50) of these compounds against human MAO-A and MAO-B, highlighting their remarkable selectivity for the B isoform.[1][2]
| Compound | R | Ar | hMAO-B IC50 (µM) | hMAO-A IC50 (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |
| 1 | H | 4-Cl-Ph | 0.045 ± 0.003 | > 100 | > 2222 |
| 2 | H | 4-F-Ph | 0.078 ± 0.005 | > 100 | > 1282 |
| 3 | H | 4-Me-Ph | 0.110 ± 0.008 | > 100 | > 909 |
| 4 | H | Ph | 0.150 ± 0.01 | > 100 | > 667 |
| 5 | OMe | 4-Cl-Ph | 0.033 ± 0.002 | > 100 | > 3030 |
| 6 | OMe | 4-F-Ph | 0.065 ± 0.004 | > 100 | > 1538 |
| 7 | OMe | 4-Me-Ph | 0.095 ± 0.007 | > 100 | > 1053 |
| 8 | OMe | Ph | 0.120 ± 0.009 | > 100 | > 833 |
| Clorgyline | - | - | 8.50 ± 0.50 | 0.008 ± 0.0005 | 0.00094 |
| L-Deprenyl | - | - | 0.009 ± 0.0006 | 2.50 ± 0.15 | 277.78 |
Data Interpretation: The data clearly indicates that the synthesized 3,5-diaryl-4,5-dihydroisoxazole derivatives are potent and highly selective inhibitors of MAO-B.[1][2] All tested compounds exhibited nanomolar to low micromolar IC50 values against MAO-B while showing no significant inhibition of MAO-A at concentrations up to 100 µM.[1][2] This pronounced selectivity is a critical attribute for therapeutic candidates targeting MAO-B, as off-target inhibition of MAO-A can lead to undesirable side effects. In contrast, the reference compound clorgyline is a selective MAO-A inhibitor, and L-deprenyl, while selective for MAO-B, shows a lower selectivity index compared to many of the novel isoxazoles.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against monoamine oxidase.
Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)
This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[3][4][5]
1. Principle:
This assay quantifies MAO activity by measuring the luminescence produced through a two-step reaction. In the first step, the MAO enzyme converts a luminogenic substrate to a luciferin derivative. In the second step, a Luciferin Detection Reagent is added to stop the MAO reaction and convert the luciferin derivative into a luminescent signal, which is proportional to the MAO activity.[3][4][5]
2. Materials:
-
MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or V1402), which includes:
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer
-
Lyophilized Luciferin Detection Reagent
-
Reconstitution Buffer
-
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compounds (3-aryl-4,5-dihydroisoxazoles) and reference inhibitors (clorgyline, L-deprenyl)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
3. Procedure:
-
Reagent Preparation:
-
Thaw all reagents to room temperature.
-
Reconstitute the Luciferin Detection Reagent with the provided Reconstitution Buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitors in the appropriate reaction buffer. A 4X solution is recommended.
-
-
Enzyme Preparation:
-
Prepare a 2X MAO enzyme solution by diluting the recombinant MAO-A or MAO-B in the appropriate MAO Reaction Buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 12.5 µl of the 4X test compound or reference inhibitor solution to the wells. For control wells (100% activity), add 12.5 µl of reaction buffer.
-
Add 12.5 µl of the luminogenic MAO substrate to each well.
-
To initiate the reaction, add 25 µl of the 2X MAO enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µl of the reconstituted Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (RLU_compound - RLU_background) / (RLU_no_inhibitor - RLU_background)) where RLU is the relative light unit.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
To provide context for the therapeutic potential of targeting MAO-B and to illustrate the complexity of cellular signaling, diagrams of the NF-κB and MAPK signaling pathways are provided below. These pathways are often dysregulated in diseases where MAO-B inhibitors are considered as therapeutic agents.
Canonical NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway initiated by TNFα or IL-1.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade initiated by growth factor binding.
Conclusion
The 3-aryl-4,5-dihydroisoxazole scaffold represents a valuable starting point for the development of highly selective MAO-B inhibitors. The presented data demonstrates the potential of these compounds to achieve significant potency and selectivity, which are crucial characteristics for novel drug candidates targeting neurodegenerative diseases. The provided experimental protocol offers a robust method for assessing the inhibitory activity of new derivatives, while the signaling pathway diagrams offer a broader context for understanding the cellular processes that may be modulated by such inhibitors. Further research into the structure-activity relationships and pharmacokinetic properties of this class of compounds is warranted to advance their therapeutic potential.
References
- 1. Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAO-Glo™ Assay Protocol [promega.sg]
- 4. promega.com [promega.com]
- 5. MAO-Glo™ Assay Systems [promega.com.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
